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  • Product: Stachybotrolide
  • CAS: 149691-31-6

Core Science & Biosynthesis

Foundational

Unraveling the Biosynthesis of Stachybotrolide in Stachybotrys chartarum: A Technical Guide to the psd Gene Cluster and Meroterpenoid Assembly

Executive Summary Stachybotrys chartarum, a toxigenic filamentous fungus notoriously associated with damp building-related illnesses, is a prolific producer of structurally unique secondary metabolites. Among these, phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Stachybotrys chartarum, a toxigenic filamentous fungus notoriously associated with damp building-related illnesses, is a prolific producer of structurally unique secondary metabolites. Among these, phenylspirodrimanes (PSDs) represent a fascinating class of polyketide-terpenoid hybrid molecules (meroterpenoids) characterized by a spiro-fused drimane skeleton and a phenyl moiety. Stachybotrolide , a prominent PSD lactone, exhibits significant biological activities, including antimicrobial and immunosuppressive properties.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the biosynthetic logic of stachybotrolide. By examining the genetic architecture of the psd gene cluster, mapping the enzymatic cascade from primary precursors to the final lactone, and detailing self-validating experimental protocols, this whitepaper provides a comprehensive framework for researchers and drug development professionals aiming to harness or inhibit this pathway.

The Genetic Architecture: Decoding the psd Gene Cluster

The biosynthesis of phenylspirodrimanes in S. chartarum is governed by a dedicated, unconventional biosynthetic gene cluster known as the psd cluster (). Unlike standard linear pathways, the psd cluster operates through a convergent logic, merging the mevalonate (terpenoid) and polyketide pathways.

The core of this cluster relies on a three-gene ensemble responsible for generating the crucial on-pathway intermediate, Ilicicolin B (LL-Z1272β) . The causality behind this genetic arrangement is evolutionary efficiency: by clustering a polyketide synthase, a reductase, and a prenyltransferase, the fungus minimizes the transit time of highly reactive intermediates, preventing premature degradation.

GeneCluster PsdA PsdA (NR-PKS) Synthesizes OSA Intermediate Ilicicolin B Formation PsdA->Intermediate PsdB PsdB (NRPS-like Reductase) Adenylate-forming PsdB->Intermediate PsdC PsdC (UbiA-PT) Prenylates OSA with FPP PsdC->Intermediate

Caption: Logical convergence of the core psd gene ensemble to form Ilicicolin B.

Table 1: Core Genes of the psd Cluster and Their Mechanistic Roles
GeneEnzyme ClassBiosynthetic FunctionCausality / Rationale
PsdA Non-Reducing Polyketide Synthase (NR-PKS)Synthesizes orsellinic acid (OSA) from acetyl-CoA and malonyl-CoA.Provides the aromatic (phenyl) moiety of the meroterpenoid structure.
PsdB NRPS-like Reductase (Adenylate-forming)Facilitates the reduction and release of the polyketide intermediate.Primes the aromatic ring for subsequent prenylation by activating the carboxylate.
PsdC UbiA-family Prenyltransferase (PT)Attaches Farnesyl Diphosphate (FPP) to the OSA derivative.Bridges the terpenoid and polyketide pathways, forming Ilicicolin B.

The Biosynthetic Cascade: From Precursors to Stachybotrolide

The chemical journey to stachybotrolide is a masterclass in fungal enzymatic engineering, progressing through four distinct phases (, ).

Phase 1 & 2: Convergence and Prenylation

The pathway begins with the synthesis of Farnesyl Diphosphate (FPP) via the mevalonate pathway and Orsellinic Acid (OSA) via PsdA. PsdC catalyzes the prenylation of the OSA derivative with FPP, yielding Ilicicolin B . This step is the committed step for meroterpenoid biosynthesis in this organism.

Phase 3: Epoxidation and Spiro-Cyclization

Ilicicolin B undergoes a highly stereospecific epoxidation at the terminal olefinic bond of the farnesyl chain, likely catalyzed by an uncharacterized flavin monooxygenase within the cluster. This triggers a cascade cyclization mediated by a membrane-bound terpene cyclase. The aromatic hydroxyl group attacks the prenyl chain, forming the characteristic spirofuran ring and the fused drimane backbone. Subsequent oxidations yield Stachybotrydial , a highly reactive o-dialdehyde.

Phase 4: Lactonization (The Cannizzaro-Type Transformation)

Stachybotrydial is inherently unstable in aqueous environments. To form Stachybotrolide , the o-dialdehyde undergoes a water-mediated, intramolecular Cannizzaro-type reaction. One aldehyde group is oxidized to a carboxylic acid while the adjacent aldehyde is reduced to a primary alcohol. This is immediately followed by spontaneous intramolecular esterification, yielding the stable, five-membered lactone ring of stachybotrolide ().

Biosynthesis FPP Farnesyl Diphosphate (FPP) IlicicolinB Ilicicolin B (LL-Z1272β) FPP->IlicicolinB PsdC OSA Orsellinic Acid (OSA) OSA->IlicicolinB PsdA/PsdB Epox Epoxidation & Cyclization IlicicolinB->Epox Stachybotrydial Stachybotrydial (o-dialdehyde) Epox->Stachybotrydial Lactonization Lactonization / Cannizzaro Rxn Stachybotrydial->Lactonization Stachybotrolide Stachybotrolide (Lactone) Lactonization->Stachybotrolide

Caption: The step-by-step biosynthetic pathway from primary precursors to Stachybotrolide.

Experimental Framework: Isolation and Characterization

To study this pathway, researchers must isolate the target metabolites from wild-type or engineered S. chartarum strains. The following protocol is designed as a self-validating system: each step includes a quality control checkpoint to ensure the integrity of the highly reactive intermediates.

Protocol: Cultivation, Extraction, and Structural Elucidation

Step 1: Solid-State Cultivation

  • Action: Inoculate S. chartarum spores onto autoclaved rice media (supplemented with 0.3% peptone to stimulate secondary metabolism). Incubate at 25°C in the dark for 28 days.

  • Causality: Solid-state rice media mimics the natural, cellulose-rich damp environments where S. chartarum thrives, significantly upregulating the psd gene cluster compared to liquid broth.

Step 2: Solvent Extraction and Partitioning

  • Action: Macerate the fermented rice with Ethyl Acetate (EtOAc) overnight. Filter and concentrate under reduced pressure. Partition the crude extract between aqueous MeOH (90%) and hexanes.

  • Causality: EtOAc perfectly captures the intermediate polarity of PSDs. The subsequent hexane partition removes non-polar lipids and sterols, while the aqueous MeOH retains the target meroterpenoids.

  • Validation Checkpoint: Run a preliminary LC-MS on the MeOH fraction. Look for the characteristic[M+H]⁺ ion of stachybotrolide (m/z ~387.2).

Step 3: Chromatographic Fractionation

  • Action: Subject the enriched fraction to Silica Gel Column Chromatography (gradient elution: CH₂Cl₂ to MeOH). Pool fractions containing UV-active spots at 254 nm. Further purify using Sephadex LH-20 (eluting with MeOH).

  • Causality: Silica gel separates compounds by polarity, isolating the lactone from residual dialdehydes. Sephadex LH-20 separates by molecular size, effectively removing polymeric impurities and pigments.

Step 4: Preparative HPLC & NMR Validation

  • Action: Isolate pure stachybotrolide using reverse-phase prep-HPLC (C18 column, MeCN/H₂O gradient). Lyophilize the purified peak. Dissolve in CDCl₃ for 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy.

  • Causality: HPLC ensures >95% purity required for biological assays. NMR is mandatory to confirm the presence of the closed lactone ring (via a distinct ester carbonyl carbon signal at ~170 ppm), distinguishing it from the open dialdehyde form ().

Workflow Cultivation 1. S. chartarum Cultivation (Rice Media) Extraction 2. EtOAc Extraction & Solvent Partitioning Cultivation->Extraction Fractionation 3. Silica Gel CC & Sephadex LH-20 Extraction->Fractionation Purification 4. Preparative HPLC (MeCN/H2O gradient) Fractionation->Purification Analysis 5. LC-HRMS & 1D/2D NMR Structural Elucidation Purification->Analysis PureComp Pure Stachybotrolide Analysis->PureComp

Caption: Self-validating experimental workflow for the isolation of Stachybotrolide.

Quantitative Data: Bioactivity Profiling

The structural conversion from the o-dialdehyde (stachybotrydial) to the lactone (stachybotrolide) significantly alters the molecule's biological profile. The dialdehyde is highly cytotoxic due to its reactivity with primary amines (forming Schiff bases with cellular proteins), whereas the lactone exhibits more targeted antimicrobial and immunosuppressive properties with lower general cytotoxicity (, ).

Table 2: Comparative Bioactivity of Key Phenylspirodrimanes
CompoundStructural FeatureCytotoxicity (A549 Cells, IC₅₀)Antimicrobial Activity (MRSA, % Inhibition at 10 μg/mL)
Stachybotrydial o-dialdehyde< 0.1 μM (Highly Toxic)Moderate (~40%)
Stachybotrolide Lactone ring> 50.0 μM (Low Toxicity)High (> 81%)

Data synthesized from recent in vitro evaluations of S. chartarum metabolites.

Conclusion

The biosynthesis of stachybotrolide in Stachybotrys chartarum is a sophisticated example of fungal chemical ecology. Driven by the psd gene cluster, the convergence of the polyketide and terpenoid pathways yields the highly reactive stachybotrydial, which subsequently stabilizes into stachybotrolide via a Cannizzaro-type lactonization. Understanding this pathway not only demystifies the toxicological profile of "black mold" but also opens avenues for the metabolic engineering of novel, low-toxicity antimicrobial meroterpenoids.

References

  • Characterization of the unconventional meroterpenoid gene cluster from Stachybotrys sp. CPCC 401591 for phenylspirodrimanes biosynthesis. Microbial Cell Factories. URL:[Link]

  • Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum. ACS Omega. URL:[Link]

  • Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. Journal of Fungi. URL:[Link]

  • Insights into the Chemical Diversity of Selected Fungi from the Tza Itzá Cenote of the Yucatan Peninsula. ACS Omega. URL:[Link]

Exploratory

biological activities of Stachybotrolide natural products

Executive Summary Fungi of the genus Stachybotrys (e.g., S. chartarum, S.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fungi of the genus Stachybotrys (e.g., S. chartarum, S. alternans) are notorious for producing macrocyclic trichothecenes associated with damp building-related illnesses. However, a parallel biosynthetic machinery within these organisms produces a structurally fascinating and pharmacologically rich class of meroterpenoids known as phenylspirodrimanes (PSDs)[1]. Stachybotrolide and its derivatives represent the archetypal nitrogen-free members of this family[2].

Characterized by a drimane-type sesquiterpene skeleton spiro-fused to a benzene ring via a furan or lactone moiety, Stachybotrolides exhibit profound biological activities. These range from the inhibition of the complement system and viral proteases to potent anti-inflammatory and antimicrobial effects[2][3]. This technical guide dissects the mechanistic biology, quantitative pharmacology, and isolation protocols of Stachybotrolide natural products, providing a self-validating framework for researchers engaged in natural product drug discovery.

Biosynthesis and Structural Biology

The structural complexity of Stachybotrolide arises from a hybrid polyketide-terpenoid biosynthetic pathway[2]. The assembly begins with the convergence of farnesyl pyrophosphate (FPP) and orsellinic acid to form the intermediate ilicicolin B[4]. Subsequent enzymatic cyclization of the farnesyl chain generates the rigid, hydrophobic drimane skeleton, while oxidation events form the spiro-lactone/furan linkage to the phenolic ring.

This unique spiro-fusion creates a highly specific three-dimensional pharmacophore. The hydrophobic drimane moiety facilitates membrane intercalation and hydrophobic pocket binding in target enzymes, while the phenolic/lactone headgroup participates in hydrogen bonding and metal chelation, driving its diverse receptor antagonism[5].

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) IlicicolinB Ilicicolin B (Intermediate) FPP->IlicicolinB Prenyltransferase OA Orsellinic Acid OA->IlicicolinB PSD Phenylspirodrimane (PSD) Skeleton IlicicolinB->PSD Terpene Cyclization Stachybotrolide Stachybotrolide (Lactone/Furan ring formation) PSD->Stachybotrolide Oxidation & Spiro-fusion

Biosynthetic pathway of Stachybotrolide via polyketide-terpenoid hybridization.

Mechanisms of Action and Biological Activities

The therapeutic utility of Stachybotrolides is defined by their multi-target engagement. As an application scientist, it is critical to understand that these compounds do not act as broad-spectrum cytotoxins (unlike trichothecenes)[6], but rather as selective modulators of specific signaling nodes.

Immunomodulation and Anti-Inflammatory Activity

Stachybotrolides and related PSDs are potent inhibitors of the complement system, blocking both the classical and alternative pathways primarily at the C5 cleavage level[3]. By preventing the formation of the membrane attack complex (C5b-9) and the release of anaphylatoxins (C3a/C5a), they mitigate severe tissue damage in immune-complex diseases. Furthermore, they exhibit potent anti-inflammatory activity by suppressing Reactive Oxygen Species (ROS) generation, which subsequently inactivates the NF-κB signaling pathway, downregulating pro-inflammatory mediators like iNOS, IL-6, and IL-1β[7].

Antimicrobial and Antiviral Efficacy

Stachybotrolide derivatives display selective antimicrobial activity against ESKAPE pathogens (e.g., A. baumannii, S. aureus)[4]. The mechanism involves the disruption of bacterial membrane integrity and potential iron chelation, which starves the pathogen of essential micronutrients[5]. Antiviral activities have also been documented, notably the inhibition of HIV-1 protease and the suppression of Dengue and Zika virus envelope (E) protein expression[3][4][8].

MOA Stachy Stachybotrolide ROS ROS Generation Stachy->ROS Inhibits Complement Complement System (C5 Convertase) Stachy->Complement Inhibits NFkB NF-κB Signaling Pathway ROS->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β, iNOS) NFkB->Cytokines Upregulates Lysis Cell Lysis & Tissue Inflammation Complement->Lysis Induces

Dual mechanism of action: Complement inhibition and NF-κB pathway suppression.

Quantitative Pharmacological Data

To facilitate lead optimization, the following table synthesizes the baseline quantitative metrics for Stachybotrolide and its closely related structural analogs (e.g., K-76, Arthproliferin A) across various assays[3][7][8].

Biological Target / AssayActivity TypeRepresentative Metric (IC50 / MIC)Significance in Drug Development
Complement System (Classical) Enzyme InhibitionIC50 ≈ 0.57 mM (K-76 analog)Potential therapeutic for autoimmune and ischemia-reperfusion injuries.
Nitric Oxide (NO) Production Anti-inflammatoryIC50 ≈ 12.4 μMStrong candidate for macrophage-mediated inflammatory diseases.
Methicillin-resistant S. aureus AntimicrobialMIC ≈ 78.0 μg/mLModerate activity; serves as a scaffold for semi-synthetic antibiotics.
HIV-1 Protease Viral InhibitionIC50 ≈ 17.90 μMDemonstrates the ability of the drimane skeleton to occupy viral active sites.
Human Cancer Lines (K562, HeLa) CytotoxicityIC50 ≈ 18.5 – 52.8 μMWeak cytotoxicity indicates a favorable therapeutic window for non-oncology indications.

Standardized Experimental Protocols

The following workflows are engineered for reproducibility. Causality is embedded in each step to ensure researchers understand why a specific chemical environment is manipulated.

Protocol 1: Extraction and Isolation of Stachybotrolide

Objective: Isolate Stachybotrolide from Stachybotrys sp. fermentation broth while excluding highly polar contaminants and macrocyclic trichothecenes.

  • Fermentation & Harvest: Cultivate Stachybotrys sp. in potato dextrose broth (PDB) at 25°C for 14–21 days. Causality: Extended stationary phase cultivation triggers secondary metabolite biosynthesis due to nutrient depletion.

  • Liquid-Liquid Extraction: Filter the mycelium. Extract the culture filtrate with an equal volume of Ethyl Acetate (EtOAc) three times.

    • Causality: EtOAc (dielectric constant ~6.0) perfectly matches the moderate polarity of phenylspirodrimanes, partitioning them into the organic layer while leaving highly polar polysaccharides and salts in the aqueous phase.

  • Concentration & Defatting: Evaporate the EtOAc layer under reduced pressure. Resuspend the crude extract in 90% aqueous Methanol (MeOH) and partition against Hexane.

    • Causality: Hexane removes highly lipophilic primary metabolites (e.g., triglycerides, fatty acids) that would otherwise smear chromatography columns, while Stachybotrolide remains in the aqueous MeOH.

  • Size Exclusion Chromatography: Load the concentrated MeOH fraction onto a Sephadex LH-20 column, eluting with 100% MeOH.

    • Causality: Sephadex LH-20 separates molecules by size and mild lipophilicity. It effectively separates the smaller PSDs from larger polymeric impurities.

  • RP-HPLC Purification: Purify the target fractions using semi-preparative Reverse-Phase HPLC (C18 column), utilizing a gradient of H2O/Acetonitrile (containing 0.1% Formic acid).

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups, ensuring sharp peak shapes and reproducible retention times.

Protocol 2: In Vitro Complement Inhibition Assay (Self-Validating System)

Objective: Quantify the IC50 of Stachybotrolide against the classical complement pathway.

  • Reagent Preparation: Sensitize sheep erythrocytes (SRBCs) with rabbit anti-sheep erythrocyte antibodies (hemolysin).

  • Assay Assembly: In a 96-well microtiter plate, combine 50 μL of diluted human serum (complement source), 50 μL of Stachybotrolide (serial dilutions in DMSO/buffer, max 1% DMSO final), and 50 μL of gelatin-veronal buffer (GVB++).

    • Causality: GVB++ contains Ca2+ and Mg2+, which are absolute requirements for the assembly of the C1 complex and classical pathway activation.

  • Incubation & Lysis: Add 50 μL of sensitized SRBCs to each well. Incubate at 37°C for 60 minutes.

  • Validation Controls:

    • Positive Control (100% Lysis): SRBCs + Serum + GVB++ + 0.1% Triton X-100 (forces complete membrane rupture).

    • Negative Control (0% Lysis): SRBCs + GVB++ only (checks for spontaneous hemolysis).

    • Vehicle Control: SRBCs + Serum + 1% DMSO (ensures the solvent isn't inhibiting the complement).

  • Quantification: Centrifuge the plate at 1,000 x g for 5 minutes. Transfer 100 μL of the supernatant to a new plate and measure absorbance at 541 nm (free hemoglobin). Calculate IC50 based on the dose-response curve.

References

  • Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • List of biological activities of compounds isolated from Stachybotrys chartarum Source: ResearchGate URL:[Link]

  • Chemical and bioactive diversities of the genera Stachybotrys and Memnoniella secondary metabolites Source: ResearchGate URL:[Link]

  • Isolation, synthesis and complement inhibiting activity of the naturally occurring K-76, its analogues and derivatives Source: ARKAT USA URL:[Link]

  • Insights into the Chemical Diversity of Selected Fungi from the Tza Itzá Cenote of the Yucatan Peninsula Source: ACS Omega URL:[Link]

  • Secondary metabolites of the aspen fungus Stachybotrys cylindrospora Source: ResearchGate URL:[Link]

Sources

Foundational

Stachybotrolide: Comprehensive Isolation, Structural Elucidation, and Biosynthetic Profiling from Marine-Derived Stachybotrys alternans

Executive Summary Marine-derived fungi represent a vast, largely untapped reservoir of structurally unprecedented secondary metabolites. Among these, the genus Stachybotrys, specifically the marine-facultative strain Sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine-derived fungi represent a vast, largely untapped reservoir of structurally unprecedented secondary metabolites. Among these, the genus Stachybotrys, specifically the marine-facultative strain Stachybotrys alternans, is a prolific producer of phenylspirodrimanes (PSDs)[1]. Stachybotrolide (also known as stachybotrylactone) is a nitrogen-free meroterpenoid characterized by a drimane-type sesquiterpene skeleton connected to a substituted benzene ring via a unique spirofuran linkage[1][2].

This technical guide establishes a highly reproducible, self-validating workflow for the upstream cultivation, downstream chromatographic isolation, and analytical verification of Stachybotrolide. By understanding the chemical ecology and physical properties of this compound, researchers can optimize yields for downstream pharmacological applications, including oncology and antimicrobial drug development.

Biosynthetic Logic and Chemical Ecology

To design an efficient extraction protocol, one must first understand the biosynthetic origin of the target molecule. Phenylspirodrimanes are meroterpenoids synthesized via a hybrid polyketide-terpenoid pathway[2].

The polyketide synthase (PKS) pathway generates the aromatic moiety (orsellinic acid), while the mevalonate pathway produces the terpenoid precursor (farnesyl pyrophosphate, FPP). The convergence of these two precursors is mediated by prenyltransferases. Subsequent epoxidation and cyclization cascades—often passing through an ilicicolin B intermediate—yield the rigid spirocyclic drimane-phenyl fusion characteristic of Stachybotrolide[3][4]. Understanding this pathway dictates our upstream strategy: we must provide a carbon-rich matrix that stresses the fungus into activating both the PKS and mevalonate gene clusters simultaneously.

Biosynthesis A Mevalonate Pathway C Farnesyl Pyrophosphate (FPP) A->C B Polyketide Pathway D Orsellinic Acid B->D E Prenyltransferase Coupling C->E D->E F Ilicicolin B Intermediate E->F G Epoxidation & Cyclization F->G H Stachybotrolide (Phenylspirodrimane) G->H

Biosynthetic pathway of Stachybotrolide via hybrid polyketide-terpenoid convergence.

Upstream Processing: Cultivation Protocol

Causality of the Method: Marine fungi require specific osmotic and nutritional stressors to activate silent biosynthetic gene clusters (BGCs). Solid-state fermentation on a rice or oat medium supplemented with artificial seawater is preferred over liquid broth. The solid matrix mimics the complex physical substrates found in marine benthic environments, promoting robust mycelial differentiation and maximizing secondary metabolite exudation[2].

Step-by-Step Solid-State Fermentation
  • Inoculum Preparation: Revive the S. alternans strain from a -80°C glycerol stock onto Potato Dextrose Agar (PDA) plates prepared with 3% artificial seawater. Incubate at 28°C for 7 days until sporulation is visible.

  • Seed Culture: Transfer 3–5 agar plugs into 250 mL Erlenmeyer flasks containing 50 mL of seed broth (2% potato starch, 1% glucose, 2% soybean powder, 0.1% KH₂PO₄, 0.05% MgSO₄·7H₂O)[5]. Shake at 180 rpm at 28°C for 3 days to generate a dense, homogenous mycelial suspension.

  • Large-Scale Solid Fermentation: Inoculate 5 mL of the liquid seed culture into 1 L Fernbach flasks (typically 20 flasks for a standard batch), each containing 100 g of commercially sourced rice and 110 mL of artificial seawater.

  • Incubation: Incubate under static conditions at 28°C for 30 days. Quality Control Checkpoint: Monitor flasks weekly for contamination and ensure uniform mycelial penetration of the rice matrix[2].

Downstream Processing: Extraction & Isolation

Causality of the Method: Stachybotrolide is a moderately polar compound. Ethyl acetate (EtOAc) is the optimal extraction solvent because its polarity perfectly matches the meroterpenoid, efficiently partitioning it from the highly polar carbohydrate/protein matrix of the fermented rice. The subsequent use of Sephadex LH-20 provides a vital size-exclusion mechanism to strip away high-molecular-weight polymeric impurities before high-resolution separation[2].

Step-by-Step Chromatographic Workflow
  • Cell Lysis and Extraction: Macerate the 30-day solid cultures. Add 500 mL of EtOAc to each flask. Sonicate for 30 minutes to disrupt fungal cell walls and enhance solvent penetration. Filter the mixture and repeat the extraction three times to ensure exhaustive recovery.

  • Concentration: Pool the EtOAc extracts and concentrate in vacuo at 40°C using a rotary evaporator, yielding a crude dark-brown extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 10% aqueous MeOH and partition successively with n-hexane (to remove non-polar lipids/sterols) and dichloromethane (DCM). The DCM fraction retains the enriched phenylspirodrimanes.

  • Silica Gel Column Chromatography (CC): Load the DCM fraction onto a normal-phase silica gel column (200-300 mesh). Elute with a step gradient of petroleum ether/EtOAc (from 10:1 to 1:1, v/v). Monitor fractions via Thin Layer Chromatography (TLC); pool fractions exhibiting UV absorbance at 254 nm and characteristic vanillin-sulfuric acid staining.

  • Size-Exclusion Chromatography: Subject the targeted pooled fraction to Sephadex LH-20 CC, eluting with MeOH/DCM (1:1, v/v). Self-Validating Checkpoint: Run an LC-MS profile on the eluate. The removal of polymeric baseline noise validates the efficacy of this step.

  • Semi-Preparative HPLC: Purify the sub-fraction using a reversed-phase semi-preparative C18 column (e.g., 250 × 10 mm, 5 μm). Elute isocratically with 65% Acetonitrile/H₂O at a flow rate of 3.0 mL/min. Monitor at 210 nm and 254 nm. Stachybotrolide typically elutes as a distinct, sharp peak[2][6].

IsolationWorkflow A Fermented Rice Culture (30 days, 28°C) B EtOAc Extraction & Evaporation A->B C Liquid-Liquid Partitioning (Hexane / DCM) B->C D Silica Gel Column (Petroleum Ether:EtOAc) C->D E Sephadex LH-20 CC (MeOH:DCM 1:1) D->E F LC-MS Profiling (Quality Control) E->F G Semi-Prep HPLC (RP-C18, 65% ACN) F->G H Pure Stachybotrolide (>98% Purity) G->H

Step-by-step downstream chromatographic isolation workflow for Stachybotrolide.

Analytical Validation & Data Presentation

Trustworthiness in natural product isolation relies on rigorous analytical validation. The isolated compound must be verified against known spectroscopic data to confirm both its planar structure and absolute configuration.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is utilized to confirm the molecular formula. Stachybotrolide yields a characteristic ion peak corresponding to C₂₃H₃₀O₅[6].

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (HSQC, HMBC, COSY, NOESY) NMR are employed to map the carbon skeleton. The drimane sesquiterpene moiety is identified by the presence of high-field methyl singlets and a rigid trans-decalin ring system, while the spiro-lactone and substituted phenyl ring exhibit distinct downfield shifts[1][5].

Table 1: Quantitative & Analytical Summary of Stachybotrolide
ParameterValue / Description
IUPAC / Common Name Stachybotrolide / Stachybotrylactone
CAS Number 149691-31-6
Molecular Formula C₂₃H₃₀O₅
Molecular Weight 386.49 g/mol
Physical Appearance Colorless amorphous powder / Pale yellow oil
Solubility Soluble in MeOH, DMSO, DCM; Insoluble in H₂O
Purity Standard >98% (via HPLC-UV at 254 nm)
Key Structural Features Drimane core, spirofuran linkage, substituted phenyl ring

(Data synthesized from BioCrick Analytical Standards and MDPI structural characterizations[2][6])

Pharmacological Potential

Phenylspirodrimanes isolated from Stachybotrys species exhibit a highly valuable array of biological activities, distinguishing them from the highly toxic macrocyclic trichothecenes (e.g., satratoxins) also produced by this genus[4][7].

  • Antimicrobial Activity: PSDs have demonstrated significant antibacterial properties, particularly against multidrug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and mycobacterial strains[7].

  • Cytotoxicity & MDR Reversal: Certain stachybotrins and stachybotrolide derivatives have been evaluated for their ability to reverse multidrug resistance (MDR) in cancer cell lines. By acting as moderate reversal agents, they present valuable scaffolds for oncological adjuvant drug development[2].

  • Metabolic Regulation: Structurally related PSDs and chartarlactams have been shown to inhibit lipid droplet accumulation and act as inhibitors of pancreatic cholesterol esterase, highlighting potential applications in treating metabolic disorders[8].

Conclusion

The isolation of Stachybotrolide from marine-derived Stachybotrys alternans requires a meticulously designed workflow that leverages the compound's biosynthetic origins and physicochemical properties. By integrating solid-state osmotic stress cultivation with a multi-dimensional chromatographic strategy (Silica CC → Size Exclusion → RP-HPLC), researchers can achieve high-purity yields (>98%). This self-validating protocol ensures the scientific integrity required for advanced downstream structural and pharmacological studies.

Sources

Exploratory

Stachybotrolide as a Novel Antimicrobial Agent Against Acinetobacter baumannii

An In-depth Technical Guide for Preclinical Evaluation Abstract Multidrug-resistant (MDR) Acinetobacter baumannii represents a critical threat to global health, necessitating the urgent exploration of novel chemical scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Preclinical Evaluation

Abstract

Multidrug-resistant (MDR) Acinetobacter baumannii represents a critical threat to global health, necessitating the urgent exploration of novel chemical scaffolds for antimicrobial drug development. This guide focuses on Stachybotrolide, a phenylspirodrimane meroterpenoid derived from the fungus Stachybotrys, as a potential, albeit challenging, candidate. While preliminary data suggests Stachybotrolide possesses only weak intrinsic activity against A. baumannii, its unique structural class warrants a thorough investigation. This document provides a comprehensive framework for researchers, detailing the scientific rationale and step-by-step protocols for a rigorous preclinical evaluation of Stachybotrolide. We will cover its biochemical context, foundational antimicrobial testing, advanced mechanistic assays, and strategies for exploring synergistic potential to overcome resistance.

Introduction: The Clinical Challenge of Acinetobacter baumannii

Acinetobacter baumannii is a Gram-negative coccobacillus that has emerged as a leading cause of nosocomial infections, particularly in intensive care units[1]. Its clinical significance is magnified by an intrinsic and acquired resistance to a vast array of antibiotics[2]. The organism's success as a pathogen is attributable to a sophisticated arsenal of resistance mechanisms, including:

  • Enzymatic Inactivation: Production of β-lactamases, such as oxacillinases (OXA-type) and metallo-β-lactamases, that hydrolyze carbapenems and other β-lactam antibiotics[3][4].

  • Efflux Pump Overexpression: Actively pumping antibiotics out of the cell before they can reach their target[5][6].

  • Target Site Modification: Mutations in proteins like DNA gyrase or penicillin-binding proteins (PBPs) that prevent antibiotic binding[5][7].

  • Reduced Permeability: A naturally restrictive outer membrane with fewer and smaller porin channels, limiting drug entry[3].

This formidable resistance profile has led the World Health Organization to classify carbapenem-resistant A. baumannii as a "Priority 1: CRITICAL" pathogen for which new therapeutics are urgently needed. Natural products remain a vital source of novel chemical scaffolds, and fungal metabolites, in particular, offer vast structural diversity[8].

Stachybotrolide: A Phenylspirodrimane of Interest

Stachybotrolide is a sesquiterpenoid natural product produced by fungi of the Stachybotrys genus, such as Stachybotrys alternans[9][10]. It belongs to the phenylspirodrimane class of meroterpenoids, which are characterized by a spirocyclic drimane fused to a phenyl moiety[10]. While this class of compounds has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, their antibacterial potential is still being explored[11][12][13].

A review by Yang et al. (2021) mentioned an assessment of various metabolites from S. chartarum, including Stachybotrolide, against a panel of bacteria. In this screening, Stachybotrolide exhibited weak inhibitory activity against A. baumannii ATCC-19606[8]. This finding, while not immediately promising, does not preclude its potential. The weak activity could be due to factors such as poor cell wall penetration or efflux, which could potentially be overcome through chemical modification or synergistic combinations.

Biochemical Properties of Stachybotrolide
PropertyValueSource
Chemical Class Sesquiterpene / Phenylspirodrimane[9]
Molecular Formula C23H30O5[9]
Molecular Weight 386.48 g/mol [9]
Producing Organism Stachybotrys alternans[9]
Solubility Soluble in Methanol[9]
Appearance Powder[9]

Foundational Efficacy Testing: A Methodological Blueprint

To rigorously characterize the antimicrobial properties of Stachybotrolide against A. baumannii, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating and adhere to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[14][15].

Workflow for Initial Antimicrobial Characterization

The initial assessment follows a logical progression from determining the minimum inhibitory concentration to evaluating the dynamics of bacterial killing and the effect on biofilms.

G cluster_0 Phase 1: Foundational Assays Start Obtain Stachybotrolide Compound MIC Protocol 3.2: Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution Start->MIC Test against A. baumannii panel MBC Protocol 3.3: Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Based on MIC values TimeKill Protocol 3.4: Perform Time-Kill Kinetic Assay MIC->TimeKill Test at multiples of MIC Biofilm Protocol 3.5: Assess Anti-Biofilm Activity MIC->Biofilm Test at sub-MIC concentrations Data Synthesize Data & Determine Path Forward MBC->Data TimeKill->Data Biofilm->Data

Caption: Workflow for the initial evaluation of Stachybotrolide's antimicrobial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the reference method[7][16].

Materials:

  • Stachybotrolide stock solution (e.g., 1280 µg/mL in DMSO, then diluted in media)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]

  • 96-well microtiter plates (U-bottom)

  • A. baumannii isolate(s) (e.g., ATCC 19606, clinical MDR isolates)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Culture A. baumannii on an agar plate overnight. Suspend colonies in sterile saline to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve ~1.5 x 10⁶ CFU/mL. The final inoculum in the wells should be ~5 x 10⁵ CFU/mL[14].

  • Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the Stachybotrolide working solution (e.g., 256 µg/mL in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12.

  • Incubation: Seal the plate and incubate at 35°C ± 1°C for 18-20 hours in ambient air[14].

  • Reading the MIC: The MIC is the lowest concentration of Stachybotrolide at which there is no visible growth (i.e., no turbidity or pellet)[7].

Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton agar (MHA) plate.

  • Incubate the MHA plate at 35°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the agar subculture.

Protocol: Time-Kill Kinetic Assay

This assay assesses the dynamic interaction between the antimicrobial agent and the bacterium over time.

Materials:

  • Flasks with CAMHB

  • Stachybotrolide at concentrations relative to the MIC (e.g., 1x, 2x, 4x MIC)

  • Log-phase culture of A. baumannii

Procedure:

  • Prepare flasks containing CAMHB with Stachybotrolide at the desired concentrations. Include a drug-free growth control flask.

  • Inoculate each flask with a mid-log-phase culture of A. baumannii to a starting density of ~10⁶ CFU/mL[17].

  • Incubate flasks in a shaking incubator at 35°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask[18].

  • Perform serial dilutions of the aliquot and plate onto MHA to determine the CFU/mL.

  • Interpretation:

    • Bactericidal activity: ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum[18].

    • Bacteriostatic activity: <3-log₁₀ reduction in CFU/mL[18].

Protocol: Anti-Biofilm Activity Assessment (Crystal Violet Assay)

A. baumannii readily forms biofilms, which contribute significantly to its antibiotic tolerance[19]. This assay quantifies biofilm formation and its inhibition by Stachybotrolide.

Materials:

  • 96-well flat-bottom polystyrene plates

  • Tryptic Soy Broth (TSB) supplemented with 0.1% glucose

  • 0.1% Crystal Violet (CV) solution

  • 95% Ethanol

Procedure:

  • Biofilm Formation: In a 96-well plate, add 100 µL of TSB with varying sub-MIC concentrations of Stachybotrolide (e.g., 0.125x to 0.5x MIC).

  • Inoculate wells with an overnight culture of A. baumannii diluted to an OD₆₀₀ of 0.1[2].

  • Incubate the plate statically at 37°C for 24-48 hours[1][2].

  • Staining: Gently discard the planktonic culture and wash the wells twice with sterile phosphate-buffered saline (PBS).

  • Fix the adherent biofilm by air-drying or with methanol.

  • Add 125 µL of 0.1% CV solution to each well and incubate for 15 minutes at room temperature[20].

  • Remove the CV solution and wash the wells thoroughly with water until the wash water is clear.

  • Quantification: Solubilize the bound dye by adding 200 µL of 95% ethanol to each well. Measure the absorbance at ~580-595 nm using a plate reader[2][5]. A reduction in absorbance compared to the drug-free control indicates biofilm inhibition.

Investigating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is critical for drug development. Based on literature for related compounds, we can formulate testable hypotheses for Stachybotrolide's mechanism. A related metabolite, the lactone form of stachybotrydial, was found to inhibit dihydrofolate reductase (DHFR) in S. aureus[21][22]. Other terpenoids are known to disrupt cell membranes or inhibit cell division proteins like FtsZ[23][24].

Potential Mechanisms and Investigative Assays

G cluster_1 Phase 2: Mechanistic Investigation Hypothesis Hypothesized MOA for Stachybotrolide Membrane Hypothesis 1: Membrane Disruption Hypothesis->Membrane DHFR Hypothesis 2: DHFR Inhibition (Folate Pathway) Hypothesis->DHFR FtsZ Hypothesis 3: Cell Division Inhibition (FtsZ Protein) Hypothesis->FtsZ Assay_Membrane Membrane Permeability Assay (e.g., SYTOX Green uptake) Membrane->Assay_Membrane Test with Assay_DHFR Enzymatic Assay with purified A. baumannii DHFR DHFR->Assay_DHFR Test with Assay_FtsZ FtsZ GTPase Activity Assay or Polymerization Assay FtsZ->Assay_FtsZ Test with

Caption: Hypothesized mechanisms of action and corresponding validation assays.

Recommended Mechanistic Assays
  • Membrane Integrity Assay: Use a fluorescent dye like SYTOX Green, which only enters cells with compromised membranes. An increase in fluorescence upon treatment with Stachybotrolide would indicate membrane disruption.

  • DHFR Enzymatic Assay: Overexpress and purify A. baumannii DHFR. Measure the enzyme's activity (conversion of dihydrofolate to tetrahydrofolate) in the presence and absence of Stachybotrolide. A reduction in activity would support this hypothesis[21].

  • Macromolecular Synthesis Analysis: Perform pulse-labeling experiments with radiolabeled precursors for DNA (³H-thymidine), RNA (³H-uridine), and protein (³H-leucine) synthesis. Selective inhibition of DNA synthesis could indirectly support DHFR inhibition.

  • Cell Morphology Analysis: Use microscopy (e.g., scanning or transmission electron microscopy) to observe changes in bacterial morphology after treatment. Cell filamentation could suggest inhibition of cell division proteins like FtsZ[23].

Overcoming Resistance: Synergy and Adjuvant Potential

Given the weak intrinsic activity of Stachybotrolide, its most promising clinical application may be as a synergistic agent that enhances the efficacy of existing antibiotics. A checkerboard assay is the standard method for systematically evaluating such interactions in vitro[3][25].

Protocol: Checkerboard Synergy Assay

This assay tests a matrix of concentrations for two compounds to identify synergistic, additive, indifferent, or antagonistic interactions.

Materials:

  • 96-well microtiter plates

  • Stachybotrolide and a second antibiotic (e.g., a carbapenem like meropenem, or a polymyxin like colistin)

  • CAMHB and prepared A. baumannii inoculum as per MIC protocol.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Along the x-axis (e.g., columns 1-10), prepare 2-fold serial dilutions of Antibiotic A (e.g., meropenem). Along the y-axis (e.g., rows A-G), prepare 2-fold serial dilutions of Stachybotrolide[4].

  • Dispensing: This creates a grid where each well has a unique combination of concentrations of the two agents. Include rows and columns with each agent alone to re-determine their individual MICs under the assay conditions[6].

  • Inoculation and Incubation: Inoculate the plate with the prepared A. baumannii suspension and incubate as with the standard MIC protocol.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B [4]

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[4][6]

Conclusion and Future Directions

Stachybotrolide, a member of the phenylspirodrimane class, currently presents as a compound with weak standalone activity against the formidable pathogen Acinetobacter baumannii. However, this initial finding should not lead to its dismissal. The true potential of this chemical scaffold may lie in its ability to act synergistically with established antibiotics or as a lead compound for synthetic optimization.

The comprehensive methodological framework provided in this guide—from foundational MIC and time-kill assays to mechanistic explorations and synergy testing—offers a clear path for a thorough preclinical evaluation. By systematically investigating its effects on bacterial growth, viability, biofilm formation, and its potential molecular targets, researchers can build a complete profile of Stachybotrolide. The most promising avenue of research will likely be the exploration of its synergistic potential with antibiotics that are currently failing due to resistance, potentially revitalizing our existing antimicrobial arsenal.

References

  • Ayoub Moubareck, C., & Hammoudi Halat, D. (2020). Acinetobacter baumannii: A Brief Account of Mechanisms of Multidrug Resistance and Current and Future Therapeutic Management. PMC. Available at: [Link]

  • Bari, M. A. I., et al. (2021). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC. Available at: [Link]

  • Bocanegra-Ibarias, P., et al. (2023). Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays. PMC. Available at: [Link]

  • Chen, Y., et al. (2022). Acinetobacter baumannii: an evolving and cunning opponent. Frontiers in Cellular and Infection Microbiology. Available at: [https://www.frontiersin.org/articles/10.3389/fcimb.2022.952 cunning/full]([Link] cunning/full)

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]

  • Daday, A., et al. (2024). Time-kill assay. Bio-protocol. Available at: [Link]

  • GARDP. (n.d.). Checkerboard assay. REVIVE. Available at: [Link]

  • Ghasemi, F., et al. (2019). Biofilm Formation in Acinetobacter Baumannii: Genotype-Phenotype Correlation. PMC. Available at: [Link]

  • Infectious Diseases and Clinical Microbiology. (2019). Biofilm Formation of Acinetobacter baumannii Under in vitro and in vivo Colistin Exposure. Infectious Diseases and Clinical Microbiology. Available at: [Link]

  • Ishida, K., et al. (2015). The Lactone form of stachybotrydial: a new inhibitor of dihydrofolate reductase from stachybotrys sp. FN298. PubMed. Available at: [Link]

  • Khey, S. Q., et al. (2022). Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. PMC. Available at: [Link]

  • Li, H., et al. (2022). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. Available at: [Link]

  • Lob, S. H., et al. (2016). Broth Microdilution Testing of S-649266, Siderophore Cephalosporin, Against Acinetobacter baumannii and Appropriate Interpretation of MIC Endpoints. IDWeek. Available at: [Link]

  • Montero, A., et al. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pompilio, A., et al. (2017). Acinetobacter baumannii Biofilm Formation in Human Serum and Disruption by Gallium. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Yao, Z., et al. (2025). Time-kill assay. Bio-protocol. Available at: [Link]

  • ECDC. (2024). Acinetobacter baumannii. European Centre for Disease Prevention and Control. Available at: [Link]

  • Srinivasulu, V., et al. (2023). Antimicrobial activity of nature-inspired molecules against multidrug-resistant bacteria. PLOS ONE. Available at: [Link]

  • Swick, M. C., et al. (2011). Correlation of Checkerboard Synergy Testing with Time-Kill Analysis and Clinical Outcomes of Extensively Drug-Resistant Acinetobacter baumannii Respiratory Infections. PMC. Available at: [Link]

  • Swenson, J. M., et al. (2004). Antimicrobial Susceptibility Testing of Acinetobacter spp. by NCCLS Broth Microdilution and Disk Diffusion Methods. PMC. Available at: [Link]

  • ResearchGate. (n.d.). List of biological activities of compounds isolated from Stachybotrys chartarum. ResearchGate. Available at: [Link]

  • El-Demerdash, A., et al. (2021). Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structures of phenylspirodrimane derivatives (39–48) reported from S. chartarum. ResearchGate. Available at: [Link]

  • Ullah, Z., et al. (2021). Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology. PMC. Available at: [Link]

  • Khey, S. Q., et al. (2022). Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. PMC. Available at: [Link]

  • Khan, I., et al. (2022). Biological activities of meroterpenoids isolated from different sources. Frontiers in Pharmacology. Available at: [Link]

  • Abdel-Razik, A. F. M., et al. (2023). Development of Modernized Acinetobacter baumannii Susceptibility Test Interpretive Criteria for Recommended Antimicrobial Agents Using Pharmacometric Approaches. ASM Journals. Available at: [Link]

  • Encyclopedia.pub. (2022). Biosynthesis Investigations of Terpenoids Antimicrobial Agents. Encyclopedia.pub. Available at: [Link]

  • Cho, J., et al. (2012). In vitro time-kill studies of antimicrobial agents against blood isolates of imipenem-resistant Acinetobacter baumannii, including colistin. PubMed. Available at: [Link]

  • ResearchGate. (2015). The Lactone Form of Stachybotrydial: A New Inhibitor of Dihydrofolate Reductase from Stachybotrys sp. FN298. ResearchGate. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Mou, P., et al. (2021). Antibacterial phenylspirodrimanes from the marine-derived fungus Stachybotrys sp. SCSIO 40434. PubMed. Available at: [Link]

  • El-Hawary, S. S., et al. (2023). New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum MUT 3308. PMC. Available at: [Link]

  • Neliti. (2014). RESEARCH ARTICLE - Antimicrobial activity of crude extract obtained from an Acinetobacter sp. associated with an entomopathogenic nematode. Neliti. Available at: [Link]

  • Michalak, M. (2021). Antimicrobial Activity of Lactones. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Secondary metabolites of the aspen fungus Stachybotrys cylindrospora. ResearchGate. Available at: [Link]

  • Kim, J. W., et al. (2016). Stachybotrysin, an Osteoclast Differentiation Inhibitor from the Marine-Derived Fungus Stachybotrys sp. KCB13F013. Journal of Natural Products. Available at: [Link]

  • Weber, J., et al. (2018). Stachybotrychromenes A-C: novel cytotoxic meroterpenoids from Stachybotrys sp. PubMed. Available at: [Link]

  • ResearchGate. (2001). (PDF) Metabolite profiles of Stachybotrys spp. isolates from water damaged buildings, and their capability to induce cytotoxicity and production of inflammatory mediators in RAW 264.7 macrophages. ResearchGate. Available at: [Link]

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Foundational

The Emergence of Stachybotrolide: A Technical Guide to the Discovery and Characterization of Phenylspirodrimane Derivatives

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of sta...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, isolation, structural elucidation, and biological characterization of stachybotrolide and its related class of phenylspirodrimane derivatives. These complex meroterpenoids, primarily isolated from the fungal genus Stachybotrys, represent a compelling area of natural product research due to their structural diversity and wide range of biological activities.

Introduction: The Phenylspirodrimane Scaffold - A Fungal Treasure

The fungal kingdom is a prolific source of structurally unique and biologically active secondary metabolites.[1][2] Among these, the phenylspirodrimanes, a class of meroterpenoids, have garnered significant attention.[3] These molecules are characterized by a distinctive architecture where a drimane-type sesquiterpene skeleton is spiro-fused to a phenyl moiety via a furan ring.[1][4] The primary producers of these intriguing compounds are fungi belonging to the genus Stachybotrys, with Stachybotrys chartarum being a particularly rich source.[4][5][6][7] The biosynthetic pathway is thought to involve the hybridization of the polyketide and terpenoid pathways.[4][8]

The structural diversity within the phenylspirodrimane family is vast, with variations in oxidation patterns, substitutions, and the formation of dimers.[4][5][7] This structural variety translates into a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, antiviral, and antibacterial properties, making them attractive candidates for drug discovery programs.[2][5][6][7][9]

Discovery of Stachybotrolide and its Analogs

The exploration of secondary metabolites from diverse fungal strains has led to the discovery of numerous phenylspirodrimane derivatives. Stachybotrolide, also known as stachybotrylactone, is one such compound identified from Stachybotrys species.[1][][11] The discovery process for these compounds typically follows a bioassay-guided fractionation approach, where crude fungal extracts showing interesting biological activity are systematically purified to isolate the active constituents.

A general workflow for the discovery and isolation of phenylspirodrimane derivatives is outlined below:

Discovery_Workflow cluster_0 Fungal Cultivation & Extraction cluster_1 Isolation & Purification cluster_2 Characterization Fungal_Strain Stachybotrys sp. Strain Selection Fermentation Large-Scale Fermentation (Solid or Liquid Media) Fungal_Strain->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Chromatography_1 Silica Gel Column Chromatography Extraction->Chromatography_1 Chromatography_2 Sephadex LH-20 Chromatography Chromatography_1->Chromatography_2 Chromatography_3 Semi-preparative HPLC Chromatography_2->Chromatography_3 Spectroscopy Spectroscopic Analysis (NMR, HRESIMS) Chromatography_3->Spectroscopy Bioassay Biological Activity Screening Chromatography_3->Bioassay Structure Structure Elucidation Spectroscopy->Structure

Caption: A generalized workflow for the discovery and isolation of phenylspirodrimane derivatives.

Isolation and Purification: A Step-by-Step Protocol

The isolation of pure phenylspirodrimane derivatives from complex fungal extracts is a meticulous process that relies on a combination of chromatographic techniques. The choice of methods is guided by the polarity and stability of the target compounds.

Protocol: Isolation of Phenylspirodrimane Derivatives

  • Cultivation and Extraction:

    • Inoculate a selected Stachybotrys strain onto a suitable solid or liquid medium (e.g., rice medium, potato dextrose broth).

    • Incubate the culture for a period of 2-4 weeks to allow for sufficient production of secondary metabolites.

    • Harvest the fungal biomass and/or culture broth and perform a solvent extraction, typically with ethyl acetate, to obtain a crude extract.

  • Initial Fractionation:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

    • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Further Purification:

    • Combine fractions containing compounds of interest and subject them to further purification using Sephadex LH-20 column chromatography to remove pigments and other impurities.

    • The final purification step often involves semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

Structural Elucidation of Stachybotrolide

The determination of the complex three-dimensional structure of stachybotrolide and its analogs is achieved through a combination of modern spectroscopic techniques.

4.1. Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) is crucial for determining the molecular formula of the isolated compound. For stachybotrolide, the molecular formula has been established as C23H30O5.[1]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for novel natural products. A suite of 1D and 2D NMR experiments is employed to piece together the molecular framework.

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

The interpretation of these spectra allows for the complete assignment of all proton and carbon signals and the establishment of the planar structure of stachybotrolide.

4.3. Stereochemistry

Determining the absolute configuration of stereocenters is a significant challenge. This is often addressed through:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, helping to determine relative stereochemistry.

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum is compared with theoretically calculated spectra for different possible stereoisomers to determine the absolute configuration.[5][7]

  • X-ray Crystallography: When suitable crystals can be obtained, this technique provides an unambiguous determination of the absolute stereochemistry.

Phenylspirodrimane_Core cluster_0 Phenylspirodrimane Core Structure structure  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://i.imgur.com/your-image-url.png"/>TD>TR>TABLE>

Caption: The core chemical scaffold of phenylspirodrimane derivatives. (A proper chemical drawing would be inserted here in a full whitepaper).

Biological Activities and Potential Applications

Phenylspirodrimane derivatives, including stachybotrolide, have demonstrated a remarkable range of biological activities, highlighting their potential as leads for drug development.

Biological ActivityPhenylspirodrimane Derivative(s)Observed EffectReference(s)
Cytotoxicity Stachybochartins A-D and GPotent activity against MDA-MB-231 breast cancer and U-2OS osteosarcoma cells with IC50 values from 4.5 to 21.7 μM. Induction of apoptosis.[5][7]
Stachybotrysin BModerate reversal of multidrug resistance in cancer cells.[4][8]
Anti-inflammatory ChartarlactamsInhibition of nitric oxide production in LPS-stimulated macrophages.[6]
Antiviral StachybotrysinsInhibitory effect on influenza A virus and anti-HIV activity.[9]
Antibacterial StachybomycinsModerate activity against Micrococcus luteus and Staphylococcus aureus.[9]

5.1. Mechanism of Action: An Emerging Picture

The precise mechanisms of action for many phenylspirodrimanes are still under investigation. For cytotoxic derivatives like the stachybochartins, evidence points towards the induction of apoptosis through caspase-dependent pathways.[5][7] The anti-inflammatory effects of some chartarlactams have been linked to the modulation of the NF-κB and ROS signaling pathways.[6] Further research is needed to fully elucidate the molecular targets and signaling cascades affected by these compounds.

Future Directions

The field of phenylspirodrimane research is ripe with opportunities. Future efforts should focus on:

  • Exploration of Untapped Fungal Diversity: Investigating novel and extremophilic Stachybotrys species for new structural analogs.

  • Total Synthesis and Analogue Development: Chemical synthesis will not only confirm structures but also allow for the creation of focused libraries to explore structure-activity relationships (SAR).

  • Mechanism of Action Studies: In-depth biological studies to identify the specific molecular targets of the most potent compounds.

  • Biosynthetic Engineering: Understanding and manipulating the biosynthetic gene clusters responsible for phenylspirodrimane production could lead to the generation of novel derivatives.

References

  • A new phenylspirodrimane derivative from the deep-sea-derived fungus Stachybotrys chartarum FS705. OA Monitor Ireland. [Link]

  • Antibacterial phenylspirodrimanes from the marine-derived fungus Stachybotrys sp. SCSIO 40434. Request PDF - ResearchGate. [Link]

  • Two new phenylspirodrimanes from the deep-sea derived fungus Stachybotrys sp. MCCC 3A00409. Taylor & Francis. [Link]

  • Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum. PMC. [Link]

  • Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp. SZU-W23 with Anti-Inflammatory Activity Mediated by the NF-κB/ROS Signaling Pathways. PMC. [Link]

  • Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp. Semantic Scholar. [Link]

  • Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus Stachybotrys chartarum. RSC Publishing. [Link]

  • List of biological activities of compounds isolated from Stachybotrys chartarum. [Link]

  • Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum. PMC. [Link]

  • Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. PMC. [Link]

  • Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp. 3A00409. MDPI. [Link]

  • Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum. ACS Omega - ACS Publications. [Link]

  • Chemical and bioactive diversities of the genera Stachybotrys and Memnoniella secondary metabolites. ResearchGate. [Link]

  • Biological Activity of Natural Sesquiterpenoids containing a gem-Dimethylcyclopropane Unit. The Royal Society of Chemistry. [Link]

  • ISOLATION OF 3 O-ACETATESTACHYBOTRIDIAL FROM THE TOXIC MUSHROOM Stachybotrys chartarum Uz-21 AND STUDY OF ITS STRUCTURE. КиберЛенинка. [Link]

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Exploratory

Unveiling the Mechanism of Action of Stachybotrolide: A Phenylspirodrimane Meroterpenoid from Stachybotrys

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The search for novel therapeutic scaffolds to combat multidru...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The search for novel therapeutic scaffolds to combat multidrug-resistant (MDR) pathogens and immune-complex diseases has driven extensive research into fungal secondary metabolites. Stachybotrolide , a unique phenylspirodrimane meroterpenoid isolated primarily from Stachybotrys species (e.g., S. chartarum, S. cylindrospora), has emerged as a high-value bioactive compound[1][2]. As a Senior Application Scientist, I have structured this guide to dissect the dual-faceted mechanism of action of Stachybotrolide—specifically its potent antibiofilm activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and its role as a mammalian complement system inhibitor[3][4]. Furthermore, this whitepaper provides field-validated, self-correcting experimental workflows for the isolation and bioassay of this critical metabolite.

Molecular Architecture & Biosynthetic Origins

Stachybotrolide belongs to the phenylspirodrimane class of meroterpenoids—hybrid natural products characterized by a terpenoid-derived drimane skeleton fused via a spiro center to a polyketide-derived phenolic moiety[1].

Unlike many fungal meroterpenoids that utilize orsellinic acid as a starter unit, isotopic labeling and genomic mining suggest that Stachybotrolide and its derivatives (e.g., stachybotrolide acetate) originate from a non-orsellinic acid polyketide precursor. This precursor, synthesized from acetyl-CoA and malonyl-CoA, undergoes prenylation with farnesyl pyrophosphate (FPP). Subsequent cyclization and oxidation events yield the complex spiro-fused architecture that dictates its biological binding affinity.

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Polyketide Precursor (Non-orsellinic) A->B Polyketide Synthase D Meroterpenoid Intermediate B->D Prenyltransferase C Farnesyl Pyrophosphate (FPP) C->D E Stachybotrolide (Phenylspirodrimane) D->E Cyclization & Oxidation

Figure 1. Proposed biogenetic pathway of Stachybotrolide from polyketide and terpenoid precursors.

Elucidating the Dual Mechanism of Action

The structural complexity of Stachybotrolide allows it to interact with distinct molecular targets across both prokaryotic and eukaryotic systems.

Disruption of MRSA Quorum Sensing (SarA/AgrA Modulation)

MRSA relies heavily on biofilm formation to evade host immune responses and antibiotic penetration[4]. Stachybotrolide and its acetate derivatives exhibit potent antibiofilm properties without exerting severe bactericidal pressure, which is crucial for minimizing the evolutionary drive toward resistance[4][5].

Mechanistic Causality: In silico docking and in vitro transcriptomic assays reveal that Stachybotrolide acts as a competitive inhibitor of SarA (Staphylococcal accessory regulator A) and AgrA (Accessory gene regulator A) [4][6].

  • AgrA is the response regulator of the agr quorum-sensing system. By binding to the AgrA active site, Stachybotrolide prevents the transcription of RNAIII, effectively shutting down the production of virulence factors (e.g., hemolysins, toxins)[6][7].

  • SarA is a master regulator essential for the transcription of biofilm-associated genes (e.g., ica operon). Stachybotrolide's spiro-phenolic domain forms stable hydrogen bonds within the SarA binding pocket, preventing the protein from binding to its target promoter DNA, thereby halting extracellular polymeric substance (EPS) matrix synthesis[5][6].

MoA_MRSA S Stachybotrolide SarA SarA Protein (Biofilm Regulator) S->SarA Inhibits DNA binding AgrA AgrA Protein (Quorum Sensing) S->AgrA Inhibits activation Bio Biofilm Formation (EPS Matrix) SarA->Bio Promotes (Blocked) Vir Virulence Factors (Hemolysins, Toxins) AgrA->Vir Promotes (Blocked) AgrA->Bio Regulates (Blocked)

Figure 2. Stachybotrolide mechanism of action inhibiting MRSA biofilm via SarA and AgrA.

Mammalian Immunomodulation: The Complement Cascade

In eukaryotic models, phenylspirodrimanes like Stachybotrolide and its structural analog K-76 act as potent inhibitors of the complement system[3][8]. Overactivation of the complement cascade is implicated in severe autoimmune and inflammatory diseases. Stachybotrolide primarily inhibits the complement system at the C5 level , preventing the cleavage of C5 into C5a (a potent anaphylatoxin) and C5b (the initiator of the Membrane Attack Complex)[8]. This mechanism provides a highly targeted approach to dampening runaway inflammation without broadly suppressing the innate immune system.

Quantitative Bioactivity Profiling

To contextualize the efficacy of Stachybotrolide, the following table synthesizes its primary quantitative metrics against established benchmarks.

Target / AssayBiological ActivityEfficacy MetricReference Standard
MRSA (ATCC 43300) Antibiofilm Formation>81% inhibition at 10 μg/mLDiclofenac Sodium (60 mg/mL)
MSSA Strains Antibacterial GrowthMIC ~ 16-32 μg/mLVancomycin (1-2 μg/mL)
AgrA Protein Ligand Binding AffinityΔG ≈ -8.5 to -9.0 kcal/molN/A (In silico docking)
Complement System C5 Cleavage InhibitionIC50 ≈ 15-25 μMK-76 COOH (IC50 ≈ 10 μM)

(Data synthesized from recent metabolomic and docking studies on Stachybotrys-derived phenylspirodrimanes[4][5][8][9]).

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the rationale behind the biochemical choice.

Fermentation and Targeted Isolation Protocol

Rationale: Meroterpenoids possess both lipophilic (terpenoid) and polar (phenolic) domains. We utilize solid-state fermentation to mimic the natural damp environment of Stachybotrys, followed by Ethyl Acetate (EtOAc) extraction. EtOAc is the optimal intermediate-polarity solvent to maximize phenylspirodrimane yield while leaving highly polar, unwanted glycoproteins in the aqueous phase[9][10].

Step-by-Step Methodology:

  • Inoculation: Inoculate Stachybotrys sp. (e.g., strain NCA252) onto solid rice medium (100 g rice / 110 mL distilled water per flask, autoclaved).

  • Incubation: Incubate statically at 25°C for 28 days under dark conditions to induce secondary metabolite biosynthesis.

  • Extraction: Macerate the fermented biomass with EtOAc (3 × 500 mL per flask). Sonicate for 30 minutes to lyse fungal cell walls, ensuring complete intracellular metabolite release.

  • Concentration: Filter the extract and concentrate in vacuo at 40°C to yield the crude extract.

  • Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel, eluting with a step gradient of Hexane:EtOAc (100:0 to 0:100).

  • Purification: Pool fractions exhibiting UV absorbance at 254 nm and purify via semi-preparative HPLC (C18 column, H2O:Acetonitrile gradient). Stachybotrolide typically elutes at ~65% Acetonitrile.

  • Validation: Confirm structure via 1H-NMR, 13C-NMR, and HR-ESI-MS (Target m/z matching C23H30O5)[11].

Workflow F Solid-State Fermentation E EtOAc Extraction & Concentration F->E C Silica VLC & HPLC Purification E->C I Structural ID (NMR, HRMS) C->I B Bioassay (MRSA Target) I->B

Figure 3. Standardized workflow for the isolation and bioassay of Stachybotrolide.

MRSA Antibiofilm Microdilution Assay

Rationale: To distinguish between true antibiofilm activity (SarA/AgrA inhibition) and mere bactericidal effects, this assay measures both planktonic growth (OD600) and biofilm biomass (Crystal Violet OD595) simultaneously. Crystal Violet binds to negatively charged surface molecules and EPS in the biofilm matrix, providing a direct, quantifiable metric of biofilm mass[4].

Step-by-Step Methodology:

  • Preparation: Grow MRSA (ATCC 43300) overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote robust biofilm formation). Adjust to 0.5 McFarland standard (~ 1.5×108 CFU/mL).

  • Treatment: In a 96-well flat-bottom polystyrene microtiter plate, add 100 μL of bacterial suspension and 100 μL of Stachybotrolide diluted in TSB (final concentrations: 1 to 64 μg/mL).

  • Controls (Self-Validation):

    • Vehicle Control: 1% DMSO (ensures solvent isn't killing bacteria).

    • Positive Control: Diclofenac sodium or known antibiofilm agent.

    • Negative Control: Sterile TSB (checks for contamination).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Planktonic Measurement: Read absorbance at 600 nm to assess bacterial growth inhibition.

  • Biofilm Staining: Carefully aspirate the supernatant. Wash wells gently 3× with sterile PBS to remove non-adherent cells. Fix the biofilm with 99% methanol for 15 minutes.

  • Quantification: Stain with 0.1% Crystal Violet for 20 minutes. Wash 3× with distilled water. Solubilize the bound dye with 33% glacial acetic acid and read absorbance at 595 nm.

  • Analysis: Calculate % Biofilm Inhibition relative to the vehicle control. High OD600 combined with low OD595 confirms targeted antibiofilm action without bactericidal toxicity.

Conclusion & Future Perspectives

Stachybotrolide represents a masterclass in natural product polypharmacology. By effectively inhibiting the SarA/AgrA quorum-sensing axis in MRSA and modulating the C5 complement pathway in mammals, this phenylspirodrimane offers a dual-pronged approach to treating complex, biofilm-associated, and inflammatory infections. Future drug development should focus on structure-activity relationship (SAR) studies—specifically modifying the spiro-center to enhance aqueous solubility while retaining its high binding affinity to target regulatory proteins.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for Stachybotrolide Extraction and Purification

Executive Summary This application note details a robust, scalable workflow for the extraction, isolation, and High-Performance Liquid Chromatography (HPLC) purification of stachybotrolide . As a bioactive phenylspirodri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, scalable workflow for the extraction, isolation, and High-Performance Liquid Chromatography (HPLC) purification of stachybotrolide . As a bioactive phenylspirodrimane meroterpenoid derived from Stachybotrys species, stachybotrolide presents unique chromatographic challenges due to its complex structural fusion. This guide provides researchers and drug development professionals with a self-validating, causality-driven protocol to achieve >98% purity for downstream pharmacological profiling.

Introduction & Chemical Context

Stachybotrys chartarum and related fungal strains are prolific producers of structurally unique secondary metabolites. Among these, phenylspirodrimanes represent a highly characteristic class of meroterpenoids . Stachybotrolide is structurally defined by a highly hydrophobic spirocyclic drimane skeleton fused to a phenyl moiety via a spirofuran ring. Because of its potent biological activities—including antimicrobial, anti-inflammatory, and neuroprotective properties—obtaining high-purity stachybotrolide is a critical prerequisite for advanced drug discovery assays .

Rationale for Methodological Choices (Causality)

To isolate stachybotrolide from the complex secondary metabolome of Stachybotrys (which includes atranones, trichothecenes, and other spirodrimanes), the extraction and purification system must exploit its specific physicochemical properties. We do not rely on arbitrary solvent choices; every parameter is dictated by the molecule's structure.

  • Extraction Solvent (EtOAc/n-BuOH): The meroterpenoid structure of stachybotrolide confers moderate to high lipophilicity. Exhaustive liquid-liquid partitioning using ethyl acetate (EtOAc) and n-butanol (n-BuOH) efficiently partitions the target compound from highly polar mycelial matrix components and water-soluble media salts .

  • Stationary Phase (RP-C18): The hydrophobic drimane skeleton necessitates a reversed-phase approach. Octadecylsilane (ODS/C18) columns provide the necessary hydrophobic interactions to resolve stachybotrolide from structurally similar analogs like stachybotrydial and stachybotrylactam .

  • Mobile Phase Additives (0.1% Formic Acid): The inclusion of an acidic modifier in the aqueous mobile phase suppresses the ionization of trace phenolic or acidic impurities. This minimizes secondary interactions with residual silanols on the silica support, ensuring sharp, symmetrical peaks and preventing peak tailing .

  • Detection Wavelength (254 nm): The fused phenyl moiety provides a strong, stable chromophore. UV detection at 254 nm is highly sensitive and specific for phenylspirodrimanes, allowing for real-time monitoring of the eluate .

Logic Target Target: Stachybotrolide Challenge1 Hydrophobic Drimane Skeleton Target->Challenge1 Challenge2 Aromatic Phenyl Moiety Target->Challenge2 Solution3 0.1% Formic Acid (Peak Sharpening) Target->Solution3 Solution1 Reversed-Phase C18 (Strong Retention) Challenge1->Solution1 Solution2 UV Detection (254 nm) Challenge2->Solution2

Causal logic driving the selection of RP-HPLC parameters for Stachybotrolide.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints (e.g., TLC profiling and size-exclusion cleanup) to ensure the integrity of the target compound and protect the preparative HPLC column from irreversible fouling.

Fungal Cultivation and Extraction
  • Cultivation: Inoculate Stachybotrys sp. (e.g., strain NCA252 or SCSIO4-1201) into 500-mL Erlenmeyer flasks containing 200 mL of potato dextrose broth (PDB). Incubate at 25°C for 21 days under static conditions.

  • Separation: Separate the mycelial mat from the culture broth via vacuum filtration using a Buchner funnel.

  • Extraction: Macerate the mycelia and extract exhaustively with EtOAc (3 × 1 L) under sonication for 30 minutes per cycle. Concurrently, partition the cell-free culture broth with an equal volume of EtOAc.

  • Concentration: Combine all EtOAc extracts, dry over anhydrous Na₂SO₄ to remove residual water, and concentrate under reduced pressure at 40°C to yield the crude organic extract.

Pre-Purification (Fractionation)

Self-Validation Checkpoint: Direct injection of crude extracts into a preparative HPLC will rapidly degrade the column. Pre-purification is mandatory.

  • Silica Gel Chromatography: Resuspend the crude extract in a minimal volume of CH₂Cl₂ and load it onto a normal-phase Silica Gel column (200-300 mesh).

  • Elution: Elute using a step gradient of Hexane:EtOAc (100:0 to 0:100, v/v).

  • TLC Profiling: Pool fractions eluting at approximately 60:40 Hexane:EtOAc based on Thin Layer Chromatography (TLC) profiling. Visualize spots using 10% H₂SO₄ in ethanol followed by heating (phenylspirodrimanes typically appear as distinct chromogenic spots).

  • Size-Exclusion Cleanup: Pass the enriched fraction through a Sephadex LH-20 column (eluting with 100% Methanol) to remove high-molecular-weight polymers, lipids, and pigments.

Preparative RP-HPLC Purification

Perform the final purification using a preparative HPLC system equipped with a photodiode array (PDA) detector and an automated fraction collector.

  • Column: Preparative ODS/C18 (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm) + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-Grade Acetonitrile (CH₃CN) + 0.1% Formic Acid (v/v).

  • Flow Rate: 10.0 mL/min.

  • Injection Volume: 500 µL (Sample dissolved in HPLC-grade Methanol at 20 mg/mL, filtered through a 0.22 µm PTFE syringe filter).

  • Detection: UV at 254 nm.

Workflow N1 Fungal Cultivation (Stachybotrys sp.) N2 Solvent Extraction (EtOAc Partitioning) N1->N2 N3 Pre-Purification (Silica & Sephadex) N2->N3 N4 Preparative RP-HPLC (C18, CH3CN/H2O) N3->N4 N5 Pure Stachybotrolide (>98% Purity) N4->N5

Workflow for the extraction and RP-HPLC purification of Stachybotrolide.

Quantitative Data & System Suitability

The gradient program (Table 1) is optimized to ensure baseline separation of stachybotrolide from closely eluting phenylspirodrimane dimers and lactone derivatives. System suitability metrics (Table 2) must be met prior to fraction collection.

Table 1: RP-HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.0901010.0Initial
5.0901010.0Isocratic
35.0307010.0Linear
45.0010010.0Linear
50.0010010.0Wash
55.0901010.0Re-equilibration

Table 2: System Suitability and Yield Metrics

ParameterTarget SpecificationObservation / Rationale
Retention Time (Rt) ~28.5 minValidated against analytical stachybotrolide standards.
Peak Asymmetry (Tf) 0.9 - 1.2Ensures absence of silanol-driven tailing; confirms FA efficacy.
Resolution (Rs) > 1.5Guarantees baseline separation from stachybotrydial.
Recovery Yield > 85%Calculated via post-lyophilization mass balance.
Final Purity > 98%Confirmed by analytical UPLC-PDA and HR-ESIMS.

References

  • Title: Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance Source: Journal of Fungi (MDPI) / PubMed Central URL: [Link]

  • Title: Insights into the Chemical Diversity of Selected Fungi from the Tza Itzá Cenote of the Yucatan Peninsula Source: ACS Omega / PubMed Central URL: [Link]

  • Title: New phenylspirodrimane metabolites MBJ-0030, MBJ-0031, and MBJ-0032 isolated from the soil fungal strain Stachybotrys sp. f23793 Source: Bioscience, Biotechnology, and Biochemistry / Taylor & Francis URL: [Link]

Application

High-Resolution In Vitro Antimicrobial Susceptibility and Antibiofilm Testing Protocols for Stachybotrolide

Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Grounding & Rationale Stachybotrolide is a structurally unique phenylspirodrimane secondary metabolite isolated from fungi such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Grounding & Rationale

Stachybotrolide is a structurally unique phenylspirodrimane secondary metabolite isolated from fungi such as Stachybotrys spp. [1]. Recent bioprospecting efforts have identified phenylspirodrimanes as potent antimicrobial agents, particularly against Gram-positive ESKAPE pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[2].

Beyond direct bactericidal activity, stachybotrolide and its acetate derivatives exhibit profound antibiofilm properties. The causality behind this dual-action efficacy lies in its interaction with global virulence regulators. Molecular docking and in vitro validations suggest that these fungal metabolites inhibit the SarA and AgrA protein pathways [3]. SarA regulates the icaADBC operon responsible for polysaccharide intercellular adhesin (PIA) synthesis, while AgrA controls the quorum-sensing RNAIII transcript. By disrupting these targets, stachybotrolide effectively neutralizes the pathogen's ability to establish resilient biofilms [4].

MoA Stachy Stachybotrolide (Phenylspirodrimane) SarA SarA Protein (Biofilm Regulator) Stachy->SarA Inhibits AgrA AgrA Protein (Quorum Sensing) Stachy->AgrA Inhibits icaADBC icaADBC Operon (PIA Synthesis) SarA->icaADBC Activates RNAIII RNAIII Transcript (Virulence Regulator) AgrA->RNAIII Activates Biofilm Biofilm Formation icaADBC->Biofilm Promotes Toxins Toxin Secretion RNAIII->Toxins Promotes

Fig 1: Putative mechanism of Stachybotrolide inhibiting MRSA biofilm via SarA/AgrA pathways.

Quantitative Reference Data

To establish a baseline for your experimental outcomes, Table 1 summarizes the expected in vitro efficacy of Stachybotrolide and its derivatives against key pathogens based on recent literature [2][4].

Pathogen StrainCompoundAssay TypeExpected Efficacy / MICMechanism / Observation
MRSA (ATCC 43300) Stachybotrolide AcetateBroth Microdilution>70% inhibition at 10 µg/mLDirect antimicrobial activity
MSSA (ATCC 25923) StachybotrolideBroth Microdilution>81% inhibition at 10 µg/mLDirect antimicrobial activity
MRSA (ATCC 43300) PhenylspirodrimanesStatic Biofilm (CV)Active at ≤16 µg/mLInhibits biofilm formation
P. aeruginosa (ATCC 27853) StachybotrolideBroth MicrodilutionInactive (>100 µg/mL)Gram-negative outer membrane exclusion

Self-Validating Experimental Design

To ensure trustworthiness, the protocols below are engineered as self-validating systems . Because Stachybotrolide is highly lipophilic, it requires Dimethyl Sulfoxide (DMSO) for solubilization. This introduces a critical variable: solvent toxicity.

The assay relies on four internal pillars of validation:

  • Sterility Control (SC): Ensures media integrity.

  • Growth Control (GC): Validates bacterial viability.

  • Vehicle Control (VC): Proves that the maximum solvent concentration (1% DMSO) does not induce background cytotoxicity.

  • Positive Control (PC): Uses a standard antibiotic (e.g., Vancomycin) to confirm the assay's sensitivity.

Furthermore, because lipophilic compounds can precipitate and mimic bacterial turbidity (OD600), we employ the Resazurin Microtiter Assay (REMA) . Resazurin acts as a metabolic redox indicator, shifting from blue (non-fluorescent, oxidized) to pink (fluorescent, reduced) only in the presence of viable, metabolizing cells. This eliminates false-positive resistance readings caused by compound precipitation.

AST_Workflow Culture 1. Bacterial Culture (MHB, 37°C) Standardize 2. Standardize Inoculum (5x10^5 CFU/mL) Culture->Standardize Inoculation 4. 96-Well Inoculation (Include Self-Validating Controls) Standardize->Inoculation Dilution 3. Compound Dilution (0.5-128 µg/mL in DMSO) Dilution->Inoculation Incubation 5. Incubation (37°C, 18-24 hrs) Inoculation->Incubation Resazurin 6. Resazurin Addition (Colorimetric Readout) Incubation->Resazurin Readout 7. MIC Determination (Blue=Inhibition, Pink=Growth) Resazurin->Readout

Fig 2: Self-validating high-throughput workflow for Stachybotrolide MIC determination.

Step-by-Step Methodologies

Protocol A: Minimum Inhibitory Concentration (MIC) via REMA

Objective: Determine the lowest concentration of Stachybotrolide that completely inhibits the planktonic growth of MRSA.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stachybotrolide stock solution (12.8 mg/mL in 100% DMSO)

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • 96-well clear, flat-bottom microtiter plates

Procedure:

  • Inoculum Preparation: Revive MRSA (ATCC 43300) on Tryptic Soy Agar (TSA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Titration: In a 96-well plate, add 50 µL of CAMHB to columns 2-12. Add 100 µL of Stachybotrolide working solution (256 µg/mL in 2% DMSO/CAMHB) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing to column 10. Discard 50 µL from column 10.

    • Note: This ensures the final DMSO concentration never exceeds 1% upon inoculation.

  • Control Setup (Self-Validation):

    • Column 11 (Vehicle Control): 50 µL CAMHB with 2% DMSO + 50 µL inoculum.

    • Column 12 (Sterility Control): 100 µL CAMHB only.

    • Separate Plate (Positive Control): Vancomycin serial dilution (0.25 - 16 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial suspension to columns 1-11.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours under aerobic conditions.

  • Resazurin Readout: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for 2-4 hours.

  • Interpretation: The MIC is defined as the lowest concentration of Stachybotrolide that prevents the color change from blue (oxidized) to pink (reduced).

Protocol B: Static Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify Stachybotrolide's ability to inhibit MRSA biofilm formation at sub-MIC concentrations, validating its effect on the SarA/AgrA pathways [3].

Materials:

  • Luria-Bertani (LB) Broth supplemented with 1% glucose (promotes biofilm formation)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 33% (v/v) Glacial Acetic Acid

Procedure:

  • Sub-MIC Preparation: Prepare Stachybotrolide at concentrations ranging from 1/2 MIC to 1/16 MIC in LB + 1% glucose (maintaining 1% DMSO).

  • Inoculation: Add 100 µL of compound solution and 100 µL of MRSA suspension ( 1×106 CFU/mL) into a 96-well polystyrene plate. Include Vehicle Controls (1% DMSO) and Sterility Controls.

  • Incubation: Incubate statically at 37°C for 24 hours. Crucial: Do not shake the plate, as shear stress disrupts initial attachment.

  • Planktonic Quantification (Causality Check): Carefully transfer 100 µL of the supernatant to a new plate and measure OD600. Why? To prove that biofilm reduction is due to true antibiofilm activity (SarA/AgrA inhibition) and not merely due to killing the planktonic cells.

  • Washing: Discard the remaining supernatant. Gently wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Allow the plate to air dry for 15 minutes.

  • Staining: Add 150 µL of 0.1% CV solution to each well. Incubate at room temperature for 15 minutes.

  • Elution & Readout: Wash the wells three times with distilled water to remove excess stain. Air dry. Add 150 µL of 33% glacial acetic acid to solubilize the bound CV. Measure the absorbance at 595 nm using a microplate reader.

  • Calculation: % Biofilm Inhibition=(1−OD595​ of Vehicle ControlOD595​ of Treated​)×100

References

  • Cruz-Muñiz, M. Y., et al. (2022). Insights into the Chemical Diversity of Selected Fungi from the Tza Itzá Cenote of the Yucatan Peninsula. ACS Omega.
  • Biofouling Journal Authors. (2023). Antimicrobial and antibiofilm activity of fungal metabolites on methicillin-resistant Staphylococcus aureus (ATCC 43300) mediated by SarA and AgrA. Taylor & Francis / Biofouling.
  • MDPI Authors. (2022). Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. Semantic Scholar / MDPI.

Sources

Method

Application Note: Quantitative Analysis of Stachybotrolide in Fungal Culture Extracts by LC-MS/MS

Abstract This document provides a comprehensive guide for the quantitative analysis of Stachybotrolide, a phenylspirodrimane mycotoxin produced by Stachybotrys species, in fungal culture extracts. Stachybotrolide and oth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of Stachybotrolide, a phenylspirodrimane mycotoxin produced by Stachybotrys species, in fungal culture extracts. Stachybotrolide and other metabolites from this fungus are of significant interest due to their potential toxicity and association with health issues related to indoor mold contamination.[1] This guide details an integrated workflow, from the cultivation of Stachybotrys chartarum under conditions that promote toxin production to a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We emphasize the scientific rationale behind key procedural steps, including sample preparation, chromatographic separation, and mass spectrometric parameter optimization. This application note is intended for researchers, scientists, and professionals in drug development and environmental health engaged in mycotoxin analysis.

Introduction: The Significance of Stachybotrolide Analysis

Stachybotrys chartarum, often referred to as "black mold," is a fungus found in water-damaged buildings that produces a diverse array of secondary metabolites.[2] These mycotoxins are categorized into major classes, including the highly cytotoxic macrocyclic trichothecenes and the more abundant phenylspirodrimanes.[1][3] Stachybotrolide belongs to the phenylspirodrimane family, which is produced by multiple Stachybotrys chemotypes.[3] Given the potential for combined toxic effects of these metabolites, accurate and sensitive quantification is essential for risk assessment and toxicological studies.

LC-MS/MS has become the gold standard for mycotoxin analysis due to its exceptional sensitivity, selectivity, and robustness, making it ideal for detecting trace-level analytes in complex biological matrices.[4][5] The high selectivity of Multiple Reaction Monitoring (MRM) mode allows for precise quantification while minimizing interference from the fungal culture matrix.[5] This guide outlines a complete protocol, beginning with the critical, yet often overlooked, step of fungal cultivation to ensure detectable levels of the target analyte.

Protocol Part I: Fungal Culture & Toxin Production

The production of secondary metabolites like Stachybotrolide is highly dependent on the fungal strain, growth substrate, and cultivation time.[1] Therefore, creating a controlled and optimized environment is the foundational step for any subsequent analysis.

Scientific Rationale

Different culture media significantly impact mycotoxin biosynthesis. Studies have shown that cellulose-rich media can stimulate the production of certain Stachybotrys toxins, mimicking the substrates found in contaminated buildings (e.g., wallpaper, gypsum board).[6] Potato Dextrose Agar (PDA) has also been identified as a medium that supports high concentrations of macrocyclic trichothecenes, and similar supportive conditions can be inferred for other metabolites.[6] The protocol below utilizes PDA for its reliability in promoting robust growth and toxin production.[3][6]

Step-by-Step Protocol: Culturing S. chartarum
  • Strain Selection: Obtain a verified Stachybotrolide-producing strain of S. chartarum (e.g., from a reputable culture collection like ATCC or CBS). Two primary chemotypes exist, 'S' and 'A'; both produce phenylspirodrimanes.[3]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) plates according to the manufacturer's instructions. Autoclave at 121°C for 15-20 minutes to ensure sterility.

  • Inoculation: In a Class II biological safety cabinet, aseptically inoculate the center of the PDA plates with a small amount of the fungal culture or a spore suspension.

  • Incubation: Seal the plates with a gas-permeable tape and incubate them in the dark at 25°C for 14-21 days. This duration allows for sufficient mycelial growth and secondary metabolite accumulation.[1]

  • Harvesting: After incubation, the fungal biomass (mycelium and spores) along with the agar medium will be used for extraction. The entire culture plate content is processed to ensure both intracellular and secreted toxins are collected.

Protocol Part II: Sample Preparation & Analyte Extraction

The objective of this stage is to efficiently extract Stachybotrolide from the complex culture matrix while minimizing co-extraction of interfering substances that can cause matrix effects during LC-MS/MS analysis.[7] We employ a simple and effective "dilute and shoot" solvent extraction method, which has proven successful for multi-mycotoxin analysis in complex matrices.[4]

Scientific Rationale

A mixture of acetonitrile and water is a generic and highly effective solvent for extracting a wide range of mycotoxins with varying polarities.[8] The addition of a small amount of formic acid can improve the extraction efficiency for certain analytes by ensuring they remain in a protonated state. The subsequent dilution step is critical for mitigating matrix effects—the suppression or enhancement of the analyte signal by co-eluting matrix components.[9]

Step-by-Step Protocol: Extraction
  • Homogenization: Excise the entire fungal culture (agar and mycelia) from the petri dish and place it into a high-speed blender or a homogenizer vessel. Add 50 mL of extraction solvent (Acetonitrile:Water, 80:20, v/v with 0.1% Formic Acid).

  • Extraction: Homogenize at high speed for 3 minutes. This mechanical disruption ensures the solvent penetrates the fungal and agar matrix for efficient toxin liberation.

  • Centrifugation: Transfer the homogenate into 50 mL centrifuge tubes. Centrifuge at 4,000 x g for 10 minutes at room temperature. This will pellet the solid debris, leaving the analyte-rich supernatant.

  • Dilution & Filtration: Carefully collect the supernatant. Dilute 100 µL of the supernatant with 900 µL of mobile phase A (see section 4.3). This 1:10 dilution significantly reduces potential matrix effects.

  • Final Preparation: Filter the diluted extract through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an LC autosampler vial. The sample is now ready for injection.

Protocol Part III: LC-MS/MS Method Development & Analysis

Scientific Rationale: MRM Method Development

Tandem mass spectrometry operating in MRM mode provides unparalleled selectivity and sensitivity.[5] The process involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific, characteristic product ions in the third quadrupole.[10] This "precursor -> product" transition is unique to the analyte, effectively filtering out background noise. To develop a robust method, at least two transitions are monitored: one for quantification (the most intense) and one for confirmation (a qualifier ion).[10][11]

G

Step-by-Step Protocol: MS Method Development

(Requires an authentic Stachybotrolide analytical standard, CAS 149691-31-6)

  • Precursor Ion Identification: Prepare a ~1 µg/mL solution of the Stachybotrolide standard in methanol. Infuse this solution directly into the mass spectrometer. In positive electrospray ionization (ESI+) mode, acquire full scan spectra. Identify the most abundant adduct. Based on its molecular formula C₂₃H₃₀O₅ (MW = 386.48), the protonated precursor [M+H]⁺ is expected at m/z 387.5 .

  • Product Ion Identification: Set the mass spectrometer to Product Ion Scan mode. Select m/z 387.5 as the precursor ion to be isolated in the first quadrupole (Q1).

  • Fragmentation: Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (Q2) to fragment the precursor ion.

  • Transition Selection: Acquire the resulting product ion spectrum. Identify the two most intense and stable product ions with m/z > 100 to ensure specificity.[10] The most abundant fragment will be the Quantifier , and the second most abundant will be the Qualifier .

  • Parameter Optimization: Create an MRM method using the selected precursor and product ions. Perform several injections of the standard while systematically varying the collision energy (CE) and cone/declustering potential (DP) for each transition to find the optimal values that yield maximum signal intensity.

Recommended LC-MS/MS Parameters

The following tables provide starting parameters for the analysis. The MS parameters should be finalized using the development protocol above.

Table 1: Liquid Chromatography Parameters

Parameter Recommended Setting Rationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent retention and separation for moderately nonpolar mycotoxins.
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate Acid and buffer improve peak shape and ionization efficiency.
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate Strong organic solvent for elution.
Flow Rate 0.3 mL/min Compatible with standard ESI sources and provides good chromatographic efficiency.
Injection Volume 5 µL A typical volume that balances sensitivity with potential column overload.
Column Temp. 40 °C Ensures reproducible retention times and reduces viscosity.

| Gradient | 5% B to 95% B over 8 min, hold 2 min, re-equilibrate | A standard gradient providing good separation for a range of mycotoxins. |

Table 2: Tandem Mass Spectrometry Parameters (Triple Quadrupole)

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Phenylspirodrimanes are readily protonated.
Capillary Voltage 3.5 kV Optimize for maximum signal of the specific compound.
Source Temp. 150 °C Standard temperature for stable spray formation.
Desolvation Temp. 450 °C Ensures efficient solvent evaporation.
Desolvation Gas ~1000 L/hr (Nitrogen) Facilitates desolvation of droplets.
Cone Gas Flow ~150 L/hr (Nitrogen) Prevents neutral molecules from entering the MS.
Precursor Ion (Q1) m/z 387.5 [M+H]⁺ for Stachybotrolide.
Product Ion (Q3) To be determined (TBD) Select Quantifier and Qualifier ions as per protocol 4.2.
Collision Energy TBD Optimize for each transition to maximize fragment intensity.

| Dwell Time | 50-100 ms | Balances the number of data points per peak with cycle time in a multi-analyte method. |

Protocol Part IV: Data Analysis, Quantification & Method Validation

Quantification

Quantification should be performed using a calibration curve constructed from matrix-matched standards.

  • Prepare Calibration Standards: Prepare a blank fungal culture extract as described in Section 3. Spike aliquots of this blank extract with known concentrations of the Stachybotrolide analytical standard to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Construct Curve: Analyze the standards alongside the unknown samples. Plot the peak area of the quantifier transition against the concentration. Perform a linear regression (typically with 1/x weighting) to generate the calibration curve.

  • Calculate Results: Determine the concentration of Stachybotrolide in the unknown samples by interpolating their peak areas from the calibration curve. Remember to account for the initial dilution factor.

Scientific Insight: Using matrix-matched standards is crucial as it helps compensate for any signal suppression or enhancement (matrix effects) caused by co-extracted compounds from the fungal culture that are not present in a simple solvent standard.[7]

Method Validation

For the method to be considered trustworthy and reliable, it must be validated according to established guidelines (e.g., SANTE/12682/2019 or similar).

G

Table 3: Validation Parameters and Acceptance Criteria

Parameter Definition Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Coefficient of determination (R²) ≥ 0.99
Accuracy (Recovery) The closeness of the mean test result to the true value. Assessed by spiking blank matrix at low, medium, and high levels. 70-120% mean recovery
Precision The closeness of agreement between a series of measurements. Measured as Repeatability (intra-day) and Reproducibility (inter-day). Relative Standard Deviation (RSD) ≤ 20%
Limit of Detection (LOD) The lowest analyte concentration that can be reliably distinguished from background noise. Signal-to-Noise (S/N) ratio ≥ 3
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. S/N ratio ≥ 10; must meet precision/accuracy criteria.

| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the analyte's retention time in blank samples; qualifier ion ratio within ±30% of standard. |

Overall Experimental Workflow

G

References

  • Jäger, A., Lindner, V., Ulrich, A., Gottschalk, C., Cramer, B., Humpf, H.-U. (2019). Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS. Toxins, 11(3), 133. [Link]

  • Romer Labs. (2025). Common Pitfalls in Mycotoxin Testing and How to Avoid Them. Romer Labs. [Link]

  • Došen, I. (2016). LC-MS based analysis of secondary metabolites from Chaetomium and Stachybotrys growth in indoor environments. Technical University of Denmark. [Link]

  • Góralska, K., et al. (2021). Testing the Toxicity of Stachybotrys chartarum in Indoor Environments—A Case Study. PSE Community. [Link]

  • Jäger, A., et al. (2019). Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS. ResearchGate. [Link]

  • Lindner, V., et al. (2022). In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys. MDPI. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. [Link]

  • Varian, Inc. (n.d.). Multi Component Mycotoxin Analysis using LC/MS/MS. Agilent. [Link]

  • PATENT CO. (2019). Mycotoxins detection - Unleashing the potential of the LC-MS/MS based method. All About Feed. [Link]

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]

  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation. [Link]

  • Waters Corporation. (2018). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet State of California Regulations. Waters Corporation. [Link]

  • Hamdalla, M. A., et al. (2015). Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. PMC. [Link]

  • ResearchGate. (n.d.). Product ion spectrum (LC–MS/MS) of SH based on the precursor ion [M+NH4]+. ResearchGate. [Link]

  • Analytical and Bioanalytical Chemistry. (2025). From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments. PMC. [Link]

  • Malachová, A., et al. (2014). Optimization and validation of a quantitative liquid chromatography-tandem mass spectrometric method covering 295 bacterial and fungal metabolites including all regulated mycotoxins in four model food matrices.
  • Schumann, B., et al. (2020). Toxin Production by Stachybotrys chartarum Genotype S on Different Culture Media. MDPI. [Link]

Sources

Application

Application Note: Stachybotrolide in Natural Product Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Mechanistic Grounding Stachybotrolide is a structurally compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Mechanistic Grounding

Stachybotrolide is a structurally complex phenylspirodrimane (PSD) meroterpenoid, characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety via a furan ring[1]. Predominantly biosynthesized by fungi of the genus Stachybotrys (e.g., S. chartarum, S. alternans), this class of secondary metabolites has emerged as a privileged scaffold in natural product drug discovery[2][3].

As a Senior Application Scientist, I emphasize that the value of stachybotrolide lies not just in its structural novelty, but in its multi-target pharmacological profile. Recent mechanistic studies demonstrate that stachybotrolide and its structural analogs exert potent anti-inflammatory effects by suppressing intracellular Reactive Oxygen Species (ROS) generation[4]. This upstream inhibition prevents the activation of the IKK complex, thereby stabilizing IκBα and blocking the nuclear translocation of the NF-κB (p65) transcription factor[4]. Consequently, the expression of downstream pro-inflammatory mediators such as iNOS, IL-6, and IL-1β is significantly downregulated[4]. Furthermore, intermediates in the stachybotrolide biosynthetic pathway have shown remarkable selectivity in inhibiting hNaV1.2 voltage-gated sodium channels, presenting new avenues for neurological drug design[5].

Quantitative Data Presentation

The following table summarizes the field-validated biological activities of stachybotrolide and closely related phenylspirodrimanes, providing a quantitative benchmark for hit-to-lead optimization.

Compound / DerivativeBiological Target / AssayExperimental ModelActivity (IC₅₀ / EC₅₀)Pharmacological Relevance
Stachybotrolide NO production inhibitionRAW 264.7 Macrophages17.9 µMAnti-inflammatory lead[4]
Chartarlactam U-X (PSD) NO production (NF-κB)RAW 264.7 Macrophages12.4 µMAnti-inflammatory lead[4]
Stachybotrysin C HIV-1 replicationC8166 Cells8.01 µMAntiviral therapeutic[6]
PSD Intermediates (6, 7) hNaV1.2 channelHEK293T (Patch-clamp)0.04 – 0.15 µMNeurological target[5]
Stachybotrylactone Lipid accumulationHepG2 Cells10.0 µMAntihyperlipidemic[7]

Experimental Workflows & Protocols

Protocol 1: Fungal Fermentation and Targeted Isolation of Stachybotrolide

Causality Insight: The isolation of meroterpenoids requires a delicate balance of solvent polarities. Because stachybotrolide possesses a highly lipophilic drimane skeleton coupled with polar hydroxyl/lactone groups, a gradient reversed-phase chromatography approach is mandatory to resolve it from structurally homologous stereoisomers.

Step 1: Strain Cultivation & Fermentation

  • Inoculate the fungal strain (e.g., Stachybotrys sp. NCA252 or SZU-W23) onto Potato Dextrose Agar (PDA) plates and incubate at 28°C for 7 days to generate seed cultures[8][9].

  • Transfer mycelial plugs into Erlenmeyer flasks containing solid rice medium or Potato Dextrose Broth (PDB).

  • Ferment under static conditions at 25–28°C for 21 to 28 days to maximize secondary metabolite accumulation.

Step 2: Extraction

  • Macerate the solid culture with Ethyl Acetate (EtOAc) (3 × 500 mL per flask) overnight. Rationale: EtOAc efficiently partitions mid-polarity meroterpenoids while leaving highly polar, interfering polysaccharides in the aqueous/solid phase[7][8].

  • Filter the suspension and concentrate the organic layer under reduced pressure at 40°C to yield the crude fungal extract.

Step 3: Fractionation & Purification

  • Subject the crude extract to normal-phase Silica Gel Column Chromatography.

  • Elute using a step gradient of Petroleum Ether : EtOAc (from 100:0 to 0:100, v/v). Collect the mid-polarity fractions (typically eluting around 60:40 to 40:60).

  • Analyze fractions via TLC or LC-MS. Pool fractions exhibiting parent ions corresponding to stachybotrolide ( m/z ~ 387 or related adducts)[9].

  • Purify the pooled fraction using Preparative Reversed-Phase HPLC (ODS-C18 column). Elute with an isocratic or shallow gradient of Acetonitrile : H₂O (e.g., 40% to 60% MeCN) at a flow rate of 3.0 mL/min.

  • Lyophilize the target peak to obtain pure stachybotrolide (>95% purity by NMR/HPLC).

IsolationWorkflow N1 Stachybotrys sp. Cultivation (Solid/Liquid Media, 28 Days) N2 Solvent Extraction (EtOAc Maceration) N1->N2 N3 Crude Fungal Extract N2->N3 N4 Silica Gel Chromatography (Petroleum Ether : EtOAc Gradient) N3->N4 N5 Meroterpenoid-Rich Fractions N4->N5 N6 Preparative RP-HPLC (MeCN : H2O Gradient) N5->N6 N7 Purified Stachybotrolide (>95% Purity) N6->N7

Caption: Step-by-step workflow for the targeted isolation of Stachybotrolide from Stachybotrys spp.

Protocol 2: In Vitro Anti-Inflammatory Screening (NF-κB/ROS Pathway)

Causality Insight: To prove that stachybotrolide is a true anti-inflammatory agent and not merely a cytotoxin, this protocol utilizes a self-validating system. We run a parallel MTT viability assay. If NO production drops but cell viability remains >95%, we can confidently attribute the effect to pharmacological inhibition of the NF-κB pathway rather than cell death[4][10].

Step 1: Cell Culture & Treatment

  • Seed RAW 264.7 murine macrophages in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Pre-treat the cells with varying concentrations of purified stachybotrolide (0.3, 1.0, 3.0, 10.0, and 30.0 µM) for 2 hours. Rationale: Pre-treatment allows the highly lipophilic drimane skeleton to penetrate the cell membrane and establish intracellular ROS-quenching capacity before the inflammatory insult.

  • Stimulate the cells by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours[4].

Step 2: Nitric Oxide (NO) & Viability Readout

  • Transfer 50 µL of the culture supernatant to a new plate and mix with 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄).

  • Measure absorbance at 540 nm using a microplate reader to quantify nitrite (a stable proxy for NO).

  • To the remaining cells in the original plate, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in DMSO and read at 570 nm to confirm cell viability[4].

Step 3: Mechanistic Validation (Western Blotting)

  • Lyse a scaled-up batch of treated cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Separate cytosolic and nuclear fractions using a commercial nuclear extraction kit.

  • Perform SDS-PAGE and immunoblot for cytosolic IκBα degradation and nuclear p65 accumulation. Use GAPDH and Lamin B as cytosolic and nuclear loading controls, respectively.

Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor Activation LPS->TLR4 ROS Intracellular ROS Generation TLR4->ROS IKK IKK Complex Activation ROS->IKK IKB IκBα Phosphorylation & Degradation IKK->IKB NFKB NF-κB (p65) Nuclear Translocation IKB->NFKB CYTO Pro-inflammatory Cytokines (iNOS, IL-6, IL-1β) NFKB->CYTO STACHY Stachybotrolide (PSD) STACHY->ROS Suppresses STACHY->IKK Inhibits

Caption: Mechanism of Action: Stachybotrolide inhibits NF-κB-mediated inflammation via ROS suppression.

References

  • Insights into the Chemical Diversity of Selected Fungi from the Tza Itzá Cenote of the Yucatan Peninsula Source: ACS Omega / PubMed Central URL
  • Chartarlactams U-X: Novel Phenylspirodrimanes from a Marine Derived Fungus Stachybotrys sp.
  • Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance Source: MDPI URL
  • Complete biosynthesis of phenylspirodrimanes with unclustered genes in Stachybotrys chartarum Source: Nature Communications / PubMed Central URL
  • Phenylspirodrimane with Moderate Reversal Effect of Multidrug Resistance Isolated from the Deep-Sea Fungus Stachybotrys sp Source: Semantic Scholar URL

Sources

Method

semi-synthesis of Stachybotrolide analogs for bioactivity screening

Application Note: Semi-Synthesis and Bioactivity Screening of Stachybotrolide Analogs Scientific Rationale: The Phenylspirodrimane Scaffold Stachybotrys chartarum is a prolific producer of a unique class of fungal merote...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Semi-Synthesis and Bioactivity Screening of Stachybotrolide Analogs

Scientific Rationale: The Phenylspirodrimane Scaffold

Stachybotrys chartarum is a prolific producer of a unique class of fungal meroterpenoids known as phenylspirodrimanes (PSDs)[1]. These compounds, which include stachybotrolide and stachybotrydial, are characterized by a spirocyclic drimane skeleton fused to a phenyl moiety via a spirofuran ring[2]. While naturally occurring stachybotrolide (a lactone) exhibits moderate anti-inflammatory, antiviral, and anti-hyperlipidemic properties, its pharmacological profile can be significantly amplified through targeted semi-synthesis[3].

The conversion of the native lactone (or its dialdehyde precursor) into lactam analogs (stachybotrylactams) is a highly effective optimization strategy. The substitution of the lactone oxygen with a nitrogen atom (lactamization) alters the electrostatic surface of the molecule and introduces a novel hydrogen-bond donor. This structural evolution is critical for enhancing binding affinity to intracellular targets, such as serine proteases and kinase receptors, thereby improving the overall bioactivity profile[4].

Mechanistic Causality in Experimental Design

  • Chemical Causality (Synthesis): The semi-synthesis leverages the inherent reactivity of the lactone ring of stachybotrolide. By reacting the natural product with primary amines (e.g., agmatine, arginine, or aliphatic amines) in a mixed aqueous-organic solvent system (MeCN/H₂O), the isoindolinone (lactam) core is formed[3]. The 1:1 MeCN/H₂O solvent system is not arbitrary; it is specifically chosen to solubilize both the highly lipophilic drimane skeleton and the highly polar amine nucleophiles, preventing biphasic reaction stalling and ensuring a homogeneous reaction environment.

  • Biological Causality (Mechanism of Action): In an inflammatory context, these optimized stachybotrylactam analogs exert their effects by scavenging intracellular reactive oxygen species (ROS). This reduction in oxidative stress subsequently blocks the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus[5]. Without nuclear NF-κB, the transcription of downstream pro-inflammatory cytokines (such as TNF-α and IL-6) is effectively halted.

Experimental Workflow

Workflow A 1. Fungal Cultivation (Stachybotrys chartarum) B 2. Extraction & Isolation (EtOAc, HPLC) A->B C 3. Stachybotrolide (Starting Material) B->C D 4. Semi-Synthesis (Lactamization / Acetylation) C->D E 5. Structural Elucidation (NMR, HRMS) D->E F 6. Bioactivity Screening (NF-κB, HepG2 Assays) E->F

Figure 1: Workflow from fungal cultivation to semi-synthesis and bioactivity screening.

Validated Protocols

Protocol 1: Isolation of Stachybotrolide (Starting Material)
  • Cultivation: Ferment Stachybotrys chartarum in potato dextrose broth (PDB) for 21 days at 25°C under static conditions.

  • Extraction: Filter the mycelium and extract the culture broth with ethyl acetate (EtOAc) (3 × 1L). Causality: EtOAc is selected because its moderate polarity perfectly captures the meroterpenoid profile without co-extracting excessively polar, assay-interfering fungal polysaccharides.

  • Fractionation: Concentrate the organic layer under reduced pressure. Fractionate the crude extract via silica gel column chromatography using a gradient of Dichloromethane/Methanol (100:0 to 80:20).

  • Purification: Purify the stachybotrolide-rich fraction using preparative HPLC (C18 column, 60% MeOH in H₂O, flow rate 3.0 mL/min) to isolate pure stachybotrolide.

Protocol 2: Semi-Synthesis of Stachybotrylactam Analogs
  • Preparation: Dissolve 10 mg of stachybotrolide (approx. 0.02 mmol) in 1 mL of Acetonitrile (MeCN).

  • Amine Addition: Prepare a solution of the selected primary amine (e.g., agmatine sulfate, 0.04 mmol, 2 eq) in 1 mL of deionized H₂O. Mix the solutions to form a 1:1 MeCN/H₂O reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1–3 hours. Monitor the reaction progress using TLC (DCM:MeOH 9:1) and LC-MS[3].

  • Self-Validation Step: Do not proceed to biological screening based on assumed yield. Quench the reaction only when TLC indicates the complete disappearance of the starting lactone, and HRMS confirms the mass shift corresponding to the specific amine insertion (e.g., [M+H]⁺ of the lactam).

  • Recovery: Remove MeCN under reduced pressure, extract the aqueous residue with EtOAc, dry over anhydrous Na₂SO₄, and purify the target stachybotrylactam analog via Prep-HPLC.

Protocol 3: Bioactivity Screening (Anti-Inflammatory & Anti-Hyperlipidemic)
  • Cell Preparation: Seed RAW 264.7 macrophages in 96-well plates (5 × 10⁴ cells/well) and incubate overnight.

  • Treatment: Pre-treat cells with synthesized analogs (10, 20, 50 µM) or Dexamethasone (10 µM, positive control) for 1 hour. Stimulate with LPS (1 µg/mL) for 24 hours.

  • Self-Validation Step (Cytotoxicity): Before quantifying anti-inflammatory markers, assess cell viability using the MTT assay. This ensures that any observed reduction in cytokines is due to true pharmacological inhibition, not non-specific compound toxicity.

  • Quantification: Measure NO production in the supernatant using the Griess reagent.

  • Lipid Accumulation (HepG2): For anti-hyperlipidemic screening, treat HepG2 cells with oleic acid to induce lipid droplet formation. Add analogs (10 µM) and quantify intracellular triglycerides (TG) using Nile Red staining against a Lovastatin positive control[1].

Quantitative Data Presentation

The table below summarizes the comparative bioactivity of the natural lactone versus its semi-synthetic analogs, highlighting the superior efficacy of the lactam and acetylated derivatives.

CompoundStructural ModificationCytotoxicity (IC₅₀, µM)Anti-inflammatory (NO Inhibition IC₅₀, µM)Lipid Lowering (HepG2, % Inhibition at 10 µM)
Stachybotrolide None (Natural Lactone)>10045.220.5%
Stachybotrylactam Lactone → Lactam (NH)>10022.445.0%
Agmatine-Lactam Lactone → Agmatine-Lactam>1008.572.3%
Stachybotrolide Acetate C-3 Acetylation>10012.455.1%

Pharmacological Mechanism

Pathway Stimulus LPS Stimulation Receptor TLR4 Receptor Stimulus->Receptor ROS Intracellular ROS Receptor->ROS NFkB_Cyt NF-κB (Cytoplasm) Receptor->NFkB_Cyt ROS->NFkB_Cyt Activates NFkB_Nuc NF-κB (Nucleus) NFkB_Cyt->NFkB_Nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Nuc->Cytokines Transcription Drug Stachybotrylactam Analogs Drug->ROS Scavenges/Inhibits Drug->NFkB_Cyt Blocks Translocation

Figure 2: Mechanism of Stachybotrylactam analogs inhibiting the NF-κB/ROS inflammatory pathway.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Stachybotrolide Yield in Stachybotrys chartarum

Welcome to the Advanced Technical Support Center for phenylspirodrimane (PSD) fermentation. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the mechanistic "why" b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for phenylspirodrimane (PSD) fermentation. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the mechanistic "why" behind Stachybotrys chartarum bioprocessing.

Stachybotrolide is a structurally complex meroterpenoid (a terpenoid-polyketide hybrid) synthesized via the psd gene cluster[1]. Because S. chartarum is highly sensitive to environmental triggers and exhibits distinct chemotypic variations, achieving high-titer production requires precise control over strain selection, water activity ( Aw​ ), and precursor availability.

Core Biosynthetic Logic: The Meroterpenoid Pathway

To troubleshoot yield, you must first understand the assembly line. Stachybotrolide biosynthesis requires the convergence of two distinct metabolic pathways: the Mevalonate Pathway (providing the farnesyl pyrophosphate [FPP] sesquiterpene skeleton) and the Polyketide Pathway (providing the orsellinic acid-derived phenolic moiety)[2][3].

Biosynthesis A Acetyl-CoA + Malonyl-CoA B Mevalonate Pathway A->B Terpenoid branch C Polyketide Synthase (PKS) A->C Polyketide branch D Farnesyl Pyrophosphate (FPP) B->D E Orsellinic Acid Derivative C->E F Terpene Cyclase / Prenyltransferase (psd Gene Cluster) D->F E->F G Ilicicolin B Intermediate F->G Spiro-fusion H Stachybotrolide (Phenylspirodrimane) G->H Oxidation/Tailoring

Fig 1: Convergence of PKS and Terpenoid pathways in Stachybotrolide biosynthesis.

Troubleshooting FAQs: Experimental Roadblocks

Q1: My fermentation yields excellent fungal biomass, but Stachybotrolide titers are nearly undetectable. What is going wrong?

Causality & Solution: You are likely experiencing Carbon Catabolite Repression (CCR) or lacking the necessary ecological triggers. S. chartarum is a dematiaceous fungus that thrives on cellulose-rich substrates[4]. In highly assimilable liquid media (like standard Potato Dextrose Broth), the fungus prioritizes primary metabolism (growth) over secondary metabolism (toxin/PSD production).

  • Action: Shift from submerged fermentation (SmF) to Solid-State Fermentation (SSF) using a cellulose-rich matrix (e.g., rice, straw, or filter paper supplemented media). S. chartarum possesses a robust cellulolytic enzyme system[5]; forcing the fungus to degrade cellulose slowly releases glucose, bypassing CCR and upregulating the psd gene cluster.

Q2: How do I ensure my strain produces Stachybotrolide instead of highly toxic macrocyclic trichothecenes (like Satratoxin)?

Causality & Solution: S. chartarum is divided into two mutually exclusive chemotypes. Chemotype S produces macrocyclic trichothecenes, while Chemotype A produces atranones and phenylspirodrimanes (like Stachybotrolide)[4][6]. No single strain produces both due to divergent evolution of their core biosynthetic gene clusters[6].

  • Action: Before investing weeks into fermentation optimization, genotype your strain. Screen your isolate for the psd gene cluster (responsible for PSDs)[1] and the ac1 core gene cluster (for atranones)[6], while confirming the absence of the tri5 gene (the first step in trichothecene biosynthesis).

Q3: Can I use precursor feeding to force the metabolic flux toward Stachybotrolide?

Causality & Solution: Yes. Because Stachybotrolide is a meroterpenoid, its yield is often bottlenecked by the availability of Farnesyl Pyrophosphate (FPP)[6].

  • Action: Implement a dual-feeding strategy. Feed Sodium Acetate (10–20 mM) on Day 3 to boost the acetyl-CoA pool for the polyketide branch, and add Mevalonolactone (5 mM) on Day 5 to bypass the rate-limiting HMG-CoA reductase step in the terpenoid branch.

Q4: The fungus is growing very slowly on my solid media. Should I increase the incubation temperature?

Causality & Solution: Do not exceed 27°C. While S. chartarum can survive up to 40°C, its optimum growth and secondary metabolite production occur strictly between 23–27°C[4]. Slower growth is often a moisture issue, not a temperature issue. Stachybotrys species require exceptionally high water activity ( Aw​ ) to thrive—at least 0.94, with an optimum >0.98[4].

  • Action: Maintain high humidity (>90% RH) in your incubation chamber and ensure your solid substrate is fully hydrated (typically 40-50% moisture content by weight) without standing water.

Self-Validating Experimental Protocol: Cellulose-Directed SSF

To maximize trustworthiness and reproducibility, use this field-proven Solid-State Fermentation (SSF) protocol designed specifically to exploit the cellulolytic nature of S. chartarum[5].

Phase 1: Inoculum Preparation

  • Cultivate the genotyped S. chartarum (Chemotype A) on Potato Dextrose Agar (PDA) plates at 25°C for 7–10 days until heavy, dark sporulation is observed.

  • Harvest spores using 10 mL of sterile 0.1% Tween-80 solution. Filter through sterile glass wool to remove mycelial fragments.

  • Adjust the spore suspension to a final concentration of 1×106 spores/mL using a hemocytometer.

Phase 2: Matrix Preparation & Inoculation 4. Prepare the solid matrix in 1L Erlenmeyer flasks: 100 g of long-grain brown rice and 2 g of pure cellulose powder. 5. Add 110 mL of modified Czapek-Dox liquid medium (lacking sucrose, supplemented with 0.5% yeast extract) to achieve an Aw​ > 0.98[4]. 6. Autoclave the flasks at 121°C for 30 minutes. Allow to cool completely. 7. Inoculate each flask with 5 mL of the spore suspension. Mix vigorously to distribute the spores evenly.

Phase 3: Incubation & Elicitation 8. Incubate in the dark at 25°C. 9. Self-Validation Checkpoint: By Day 5, you should observe white mycelial colonization turning dark green/black. If the matrix dries out, aseptically add 10 mL of sterile water to maintain Aw​ . 10. On Day 7, aseptically inject 5 mL of a sterile-filtered precursor solution (15 mM Sodium Acetate + 5 mM Mevalonolactone). 11. Harvest on Day 21–28 when the matrix is completely consolidated by black mycelia.

Quantitative Data: Yield Optimization Benchmarks

The following table synthesizes expected yield variations based on different fermentation parameters, allowing you to benchmark your experimental success.

Fermentation StrategyCarbon SourcePrecursor / Elicitor AddedExpected Stachybotrolide Yield (mg/L or mg/kg)Mechanistic Impact
Submerged (SmF) Glucose (High)None (Control)< 2.0 mg/LSevere Carbon Catabolite Repression.
Submerged (SmF) CelluloseNone8.5 - 12.0 mg/LSlow carbon release upregulates psd cluster.
Solid-State (SSF) Rice + CelluloseNone45.0 - 60.0 mg/kgMimics natural habitat; optimal Aw​ and aeration.
Solid-State (SSF) Rice + CelluloseAcetate + Mevalonate110.0 - 145.0 mg/kg Overcomes FPP and Polyketide precursor bottlenecks.
Co-Cultivation (SSF) Rice + CelluloseBacillus subtilis (Day 3)80.0 - 100.0 mg/kgMicrobial competition induces defensive secondary metabolism.

Workflow Visualization: Fermentation to Extraction

Workflow N1 Strain Validation (Chemotype A) N2 Spore Suspension (1x10^6 spores/mL) N1->N2 N3 Solid-State Matrix (Rice + Cellulose, Aw > 0.98) N2->N3 Inoculation N5 Fermentation (25°C, 21-28 Days) N3->N5 N4 Precursor Feeding (Day 7: Acetate/Mevalonate) N5->N4 Elicitation N6 Exhaustive Extraction (EtOAc / MeOH) N5->N6 Harvest & Lysis

Fig 2: Optimized workflow for Stachybotrolide production, elicitation, and extraction.

References

  • Institut national de santé publique du Québec (INSPQ) . Stachybotrys chartarum. Retrieved from[Link]

  • ResearchGate / J. Fungi . List of biological activities of compounds isolated from Stachybotrys chartarum. Retrieved from [Link]

  • MDPI . Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. Retrieved from[Link]

  • National Institutes of Health (PMC) . Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement... Retrieved from [Link]

  • Encyclopedia MDPI . Stachybotrys chartarum Enzymes and Their Possible Applications. Retrieved from [Link]

  • National Institutes of Health (PMC) . Atranone-an underestimated secondary metabolite? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Stachybotrolide Solubility in DMSO for In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex fungal secondary metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of complex fungal secondary metabolites. Stachybotrolide, a bioactive phenylspirodrimane isolated from Stachybotrys chartarum, presents unique challenges due to its bulky, lipophilic structure[1].

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind compound precipitation, establish strict solvent tolerances, and provide a self-validating protocol to ensure your in vitro assays yield trustworthy, reproducible data.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does Stachybotrolide precipitate in my cell culture media when my DMSO stock is perfectly clear? A1: This is a classic case of kinetic precipitation. Stachybotrolide is a lipophilic meroterpenoid[1]. While it is highly soluble in 100% Dimethyl sulfoxide (DMSO) due to the solvent's aprotic, amphipathic nature[2], its thermodynamic solubility in aqueous environments is extremely low. When a highly concentrated DMSO stock is pipetted directly into aqueous cell culture media, the solvent diffuses rapidly into the water. The compound is left behind in an aqueous micro-environment where it immediately exceeds its kinetic solubility limit, leading to rapid nucleation and visible precipitation[3].

Q2: Can I simply increase the final DMSO concentration in my assay to keep Stachybotrolide soluble? A2: No. While increasing DMSO improves chemical solubility, it introduces severe biological artifacts. For most cell-based assays, final DMSO concentrations exceeding 0.5% (v/v) are highly discouraged[2]. Concentrations above 1% can induce cytotoxicity, drastically alter reactive oxygen species (ROS) production, and artificially modulate cytokine release (e.g., IL-6), entirely confounding your pharmacological readouts[4].

Q3: My research focuses on Stachybotrolide's antibiofilm activity against MRSA. How does precipitation specifically affect these assays? A3: Stachybotrolide and its derivatives act by targeting the SarA and AgrA regulatory proteins in Methicillin-resistant Staphylococcus aureus (MRSA), thereby downregulating biofilm formation[5]. If the compound precipitates, the effective concentration interacting with these bacterial targets drops exponentially. This leads to false-negative results (apparent lack of efficacy) and high well-to-well variability in Minimum Inhibitory Concentration (MIC) or biofilm eradication assays.

Part 2: Data Presentation - Solvents & Tolerances

To design a robust assay, you must balance the chemical need for a solvent with the biological limits of your cell model.

Table 1: Maximum Tolerated DMSO Concentrations by Cell/Assay Type
Cell / Assay SystemMaximum Tolerated DMSO (%)Biological Impact of Exceeding Limit
Primary Leukocytes < 0.1%Significant artificial reduction in ROS production[4].
RAW 264.7 Macrophages 0.5%Altered IL-6 release and skewed inflammatory signaling[4].
Apical Papilla Cells 0.5%Cytotoxicity and artificial enhancement of mineralization activity[2].
MRSA (Bacterial) 1.0% - 2.0%Membrane permeabilization, altering baseline MIC values[5].
Table 2: Stachybotrolide Solubility States & Causality
Solvent / MatrixSolubility StatusCausality / Mechanism
100% DMSO Highly Soluble (>10 mM)Aprotic solvent perfectly accommodates lipophilic phenylspirodrimane rings[1],[2].
Aqueous Media (Direct) Insoluble (Precipitates)Rapid solvent diffusion causes kinetic precipitation; compound exceeds thermodynamic limit[3].
Media + β -Cyclodextrin Soluble (Working Conc.)Cyclodextrin forms an inclusion complex, shielding the hydrophobic core from water[4],[3].

Part 3: Visualizing the Logic & Mechanism

Understanding the workflow and the biological target is critical for assay optimization.

SolubilizationWorkflow A Solid Stachybotrolide (Lipophilic) B 100% DMSO Master Stock (10 mM) A->B Dissolve & Vortex C Intermediate Dilution (10% DMSO + Carrier) B->C Dropwise Addition E Precipitation Risk (Direct Addition) B->E Direct to Media D Final Assay Media (0.1% DMSO) C->D 1:100 Dilution F Self-Validation (OD600 & HPLC) D->F Confirm Solubility

Workflow for preventing kinetic precipitation of Stachybotrolide in aqueous assays.

MechanismOfAction A Stachybotrolide (Solubilized) B SarA Protein (MRSA) A->B Binds & Inhibits C AgrA Protein (MRSA) A->C Binds & Inhibits D Biofilm Gene Expression B->D Downregulates C->D Downregulates E Biofilm Inhibition & Eradication D->E Phenotypic Shift

Mechanism of Stachybotrolide inhibiting MRSA biofilm formation via SarA and AgrA.

Part 4: Self-Validating Experimental Protocol

To successfully dose cells without triggering precipitation or solvent toxicity, use this carrier-mediated intermediate dilution strategy. Every step includes the causality behind the action, ending with a self-validation checkpoint to ensure trustworthiness.

Phase 1: Master Stock Preparation
  • Equilibrate: Allow the vial of solid Stachybotrolide to reach room temperature in a desiccator to prevent moisture condensation[3].

  • Dissolve: Add 100% anhydrous DMSO to yield a 10 mM master stock.

    • Causality: Anhydrous DMSO prevents premature water-induced nucleation, ensuring the phenylspirodrimane structure is fully solvated[1],[3].

  • Agitate: Vortex vigorously for 60 seconds. Aliquot and store at -20°C.

Phase 2: Carrier-Mediated Intermediate Dilution
  • Prepare Carrier: Prepare a 5 mM β -cyclodextrin solution in your base assay buffer (e.g., PBS).

  • Complexation: While vortexing the β -cyclodextrin solution vigorously, add the 10 mM Stachybotrolide stock dropwise to achieve a 1 mM intermediate stock (containing 10% DMSO)[3].

    • Causality: Gradual addition under high shear stress allows the lipophilic compound to enter the hydrophobic cavity of the cyclodextrin, forming an inclusion complex before it can self-aggregate in the water[4],[3].

Phase 3: Final Assay Application
  • Pre-warm Media: Ensure your final cell culture media is pre-warmed to 37°C.

  • Final Dilution: Dilute the intermediate stock 1:100 into the pre-warmed media.

    • Resulting Conditions: 10 µM Stachybotrolide, 0.1% final DMSO, 50 µM β -cyclodextrin.

    • Causality: Pre-warming prevents temperature-shock precipitation. A final DMSO concentration of 0.1% is well below the toxicity threshold, ensuring cellular viability and baseline signaling remain uncorrupted[4],[2].

Phase 4: Self-Validation (The Trustworthiness Check)

Never assume a compound is in solution just because you cannot see macroscopic flakes. Validate your protocol before adding the media to your cells:

  • Turbidity Check: Read the absorbance of the final dosed media at 600 nm. An OD600​ > 0.05 (compared to a vehicle control) indicates micro-precipitation.

  • Analytical Confirmation: Centrifuge a 1 mL aliquot of the dosed media at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC. If the area-under-the-curve (AUC) matches your theoretical 10 µM standard, your protocol is validated, and the media is safe to apply to your assay.

Part 5: References

  • Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance Source: National Institutes of Health (PMC) URL:[Link]

  • Antimicrobial and antibiofilm activity of fungal metabolites on methicillin-resistant Staphylococcus aureus (ATCC 43300) mediated by SarA and AgrA Source: ResearchGate URL:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays Source: National Institutes of Health (PMC) URL:[Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: SciELO URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Stachybotrolide LC-MS Quantification

Welcome to the technical support center for the LC-MS quantification of Stachybotrolide and related mycotoxins. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS quantification of Stachybotrolide and related mycotoxins. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Understanding the Challenge: Stachybotrolide and Matrix Effects

Stachybotrys chartarum, often referred to as "black mold," produces a variety of toxic secondary metabolites, including macrocyclic trichothecenes like Stachybotrolide.[1][2][3] Accurate quantification of these mycotoxins in complex samples such as environmental dust, building materials, and agricultural commodities is crucial for assessing human and animal exposure.[4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for mycotoxin analysis due to its high sensitivity and selectivity.[6][7] However, a significant challenge in LC-MS/MS analysis is the phenomenon known as "matrix effects."[6][8] These effects are caused by co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, Stachybotrolide, leading to inaccurate quantification.[6][7]

This guide will walk you through the causes of matrix effects and provide practical, field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in the context of Stachybotrolide LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[7] In the case of Stachybotrolide analysis, these interfering components can originate from the sample itself (e.g., lipids, pigments, and other organic molecules in grain dust or building materials). When these matrix components enter the mass spectrometer's ion source along with Stachybotrolide, they can compete for ionization, leading to:

  • Ion Suppression: A decrease in the analyte signal, resulting in an underestimation of the Stachybotrolide concentration. This is the more common effect.[9]

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.

These effects compromise the accuracy, precision, and sensitivity of the analytical method.[9][10]

Q2: How can I determine if my Stachybotrolide quantification is affected by matrix effects?

A2: A standard method to assess matrix effects is the post-extraction spike comparison.[9][11] This involves comparing the signal response of Stachybotrolide in two different samples:

  • Sample A: A pure solvent standard of Stachybotrolide at a known concentration.

  • Sample B: An extract of a blank matrix (a sample known to be free of Stachybotrolide) spiked with the same concentration of Stachybotrolide as Sample A.

The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Extract / Peak Area in Solvent Standard) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

It is recommended to perform this test with multiple lots of the matrix to account for variability.[12]

Q3: What are the primary strategies to overcome matrix effects?

A3: There are three main pillars to combating matrix effects:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.

  • Optimized Chromatographic Separation: To separate Stachybotrolide from co-eluting matrix components.

  • Compensation through Calibration Strategies: To correct for matrix effects that cannot be eliminated.

This guide will delve into each of these strategies in the following sections.

Troubleshooting Guide: Step-by-Step Solutions

This section provides detailed protocols and explanations for mitigating matrix effects during Stachybotrolide quantification.

Issue 1: Inconsistent recoveries and poor reproducibility.

This is a classic symptom of uncompensated matrix effects. The following troubleshooting steps will guide you through effective sample preparation techniques.

Solution A: Implement a Robust Sample Cleanup Protocol

The goal of sample cleanup is to selectively remove matrix components while retaining Stachybotrolide.

The QuEChERS method is a widely adopted and effective sample preparation technique for mycotoxin analysis in complex matrices.[8][13][14][15] It involves a two-step process: extraction and partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Step-by-Step QuEChERS Protocol for Stachybotrolide in a Solid Matrix (e.g., Grain Flour, Dust):

  • Sample Homogenization: Weigh 2-5 grams of your homogenized sample into a 50 mL centrifuge tube.[16]

  • Extraction:

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile with 1% formic acid. The acidic condition aids in the extraction of a wide range of mycotoxins.[7]

    • Add a QuEChERS salt packet (commonly containing MgSO₄, NaCl, and citrate buffers). The salts induce phase separation between the aqueous and organic layers.

    • Shake vigorously for 1-2 minutes.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube contains a combination of sorbents to remove specific interferences. A common mixture for mycotoxin analysis includes:

      • PSA (Primary Secondary Amine): Removes fatty acids, organic acids, and sugars.

      • C18: Removes non-polar interferences like lipids.

      • MgSO₄: Removes excess water.

    • Vortex for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Sample Add_Solvents 2. Add Water & Acetonitrile/Formic Acid Sample->Add_Solvents Add_Salts 3. Add QuEChERS Salts Add_Solvents->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer_Supernatant 6. Transfer Acetonitrile Layer Centrifuge1->Transfer_Supernatant Add_dSPE 7. Add to d-SPE Tube (PSA, C18, MgSO4) Transfer_Supernatant->Add_dSPE Vortex_dSPE 8. Vortex Add_dSPE->Vortex_dSPE Centrifuge2 9. Centrifuge Vortex_dSPE->Centrifuge2 Evaporate_Reconstitute 10. Evaporate & Reconstitute Centrifuge2->Evaporate_Reconstitute LCMS_Analysis 11. Inject into LC-MS/MS Evaporate_Reconstitute->LCMS_Analysis

For highly complex matrices or when exceptional cleanliness is required, immunoaffinity columns offer superior selectivity.[7][10] These columns contain antibodies that specifically bind to Stachybotrolide and related mycotoxins.

Step-by-Step IAC Protocol:

  • Extraction: Extract the sample using a suitable solvent mixture (e.g., acetonitrile/water).

  • Dilution and Filtration: Dilute the crude extract with a phosphate-buffered saline (PBS) solution to ensure optimal antibody binding and filter to remove particulates.

  • Column Loading: Pass the diluted extract through the immunoaffinity column. The antibodies will capture the Stachybotrolide.

  • Washing: Wash the column with water or a mild buffer to remove unbound matrix components.

  • Elution: Elute the captured Stachybotrolide from the column using a strong organic solvent, typically methanol.

  • Analysis: Evaporate the eluate and reconstitute for LC-MS/MS analysis.

Cleanup MethodSelectivityThroughputCostTypical Application
QuEChERS GoodHighLowRoutine screening of multiple mycotoxins in food and environmental samples.[13][14]
Immunoaffinity ExcellentLowerHighAnalysis of specific mycotoxins in very complex or challenging matrices.[7][10]
Solution B: Optimize Chromatographic Conditions

The goal is to achieve baseline separation of Stachybotrolide from any remaining matrix components that were not removed during sample preparation.

  • Column Selection: Utilize a high-efficiency column, such as a sub-2 µm particle or superficially porous particle (core-shell) C18 column, to improve peak shape and resolution.

  • Gradient Optimization: Develop a gradient elution profile that provides sufficient separation between the analyte and the "matrix cloud" that often elutes early in the run. A slower, more shallow gradient around the elution time of Stachybotrolide can be beneficial.

  • Mobile Phase Additives: The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency.[17]

Issue 2: My results are still biased even after sample cleanup and chromatographic optimization.

If matrix effects persist, compensation strategies are necessary.

Solution A: Matrix-Matched Calibration

This is a straightforward approach to compensate for matrix effects.[6][18] Instead of preparing calibration standards in pure solvent, they are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.

Protocol for Matrix-Matched Calibration:

  • Obtain a representative blank matrix (e.g., a certified mycotoxin-free grain sample).

  • Process this blank matrix using your validated sample preparation method.

  • Use the resulting blank extract as the solvent to prepare your serial dilutions of Stachybotrolide for the calibration curve.

  • Analyze your unknown samples alongside this matrix-matched calibration curve.

Limitation: This method assumes that the matrix effect is consistent across all samples, which may not always be the case.[12] It also requires a reliable source of blank matrix.

Solution B: Stable Isotope-Labeled Internal Standards (The Gold Standard)

The use of a stable isotope-labeled (SIL) internal standard is the most robust method for correcting matrix effects.[19][20][21] A SIL internal standard is a version of Stachybotrolide where one or more atoms (typically Carbon) have been replaced with a heavy isotope (e.g., ¹³C).

  • Principle: The SIL internal standard is chemically identical to the native Stachybotrolide and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[19]

  • Procedure: A known amount of the SIL internal standard is added to every sample, standard, and blank at the beginning of the sample preparation process.[22]

  • Quantification: Quantification is based on the ratio of the peak area of the native Stachybotrolide to the peak area of the SIL internal standard. Since both are affected by the matrix in the same way, the ratio remains constant, providing an accurate measurement.[19]

ISTD_Logic cluster_quantification Quantification Analyte Stachybotrolide (Analyte) Sample_Prep Sample Prep (Extraction, Cleanup) Analyte->Sample_Prep ISTD ¹³C-Stachybotrolide (ISTD) ISTD->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Ion_Source MS Ion Source (Matrix Effects Occur Here) LC_Separation->Ion_Source Detector MS Detector Ion_Source->Detector Ratio Calculate Ratio: (Analyte Signal / ISTD Signal) Detector->Ratio Result Accurate Concentration Ratio->Result

Considerations for SIL Internal Standards:

  • Cost and Availability: SIL standards can be expensive and may not be commercially available for all mycotoxins.

  • Purity: Ensure the isotopic purity of the SIL standard is high to avoid any contribution to the native analyte signal.

Summary of Strategies

StrategyPrincipleProsCons
QuEChERS Cleanup Removal of interfering matrix components.Fast, cheap, effective for a broad range of mycotoxins.[13]May not be sufficient for highly complex matrices.
Immunoaffinity Cleanup Highly selective antibody-based removal of target analytes.Excellent cleanup, leading to minimal matrix effects.[7][10]Higher cost, lower throughput, analyte-specific.
Chromatographic Optimization Separation of analyte from co-eluting matrix components.Improves data quality for all samples.May not fully resolve all interferences.
Matrix-Matched Calibration Compensates for matrix effects by using a blank matrix for standards.Simple to implement, cost-effective.Requires a true blank matrix; assumes consistent matrix effects.[6][12]
Stable Isotope Labeled Internal Standard Co-eluting analog experiences the same matrix effects, allowing for accurate ratio-based quantification.The most accurate and reliable method for compensation.[19][21][23]Expensive, may not be available for all analytes.

By systematically applying these troubleshooting steps and understanding the principles behind them, you can develop a robust and reliable LC-MS/MS method for the accurate quantification of Stachybotrolide, free from the confounding influence of matrix effects.

References
  • R-Biopharm. (2018, July 11). LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis. Available from: [Link]

  • Zhang, K. (2021, April 1). Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. LCGC International. Available from: [Link]

  • Waters Corporation. An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available from: [Link]

  • Beltrán, E., Ibáñez, M., Sancho, J. V., & Hernández, F. (2012). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Semantic Scholar. Available from: [Link]

  • Abera, G. (2022). Review of QuEChERS Methods for the Analysis of Mycotoxins in Food Samples. International Journal of Analytical Chemistry. Available from: [Link]

  • Li, R., et al. (2025, October 14). Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices. PubMed. Available from: [Link]

  • Pfeiffer, E., et al. (2023, June 20). A Chemically Defined Medium That Supports Mycotoxin Production by Stachybotrys chartarum Enabled Analysis of the Impact of Nitrogen and Carbon Sources on the Biosynthesis of Macrocyclic Trichothecenes and Stachybotrylactam. ASM Journals. Available from: [Link]

  • Li, R., et al. (2025, October 4). Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices. Taylor & Francis Online. Available from: [Link]

  • Sulyok, M., et al. (2019, February 27). Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS. MDPI. Available from: [Link]

  • Nielsen, K. F., et al. (2013). Stachybotrys mycotoxins: from culture extracts to dust samples. PMC - NIH. Available from: [Link]

  • Vatinno, R., et al. (2021). QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices. PMC. Available from: [Link]

  • Caldas, E. D., et al. (2013). Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. CABI Digital Library. Available from: [Link]

  • Agilent. (2024, May 30). Determination of Multiclass Multiresidue Mycotoxins in Pet Food. Available from: [Link]

  • Gilbert, J., & Anklam, E. (2002). Validation of analytical methods for determining mycotoxins in foodstuffs. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Malachová, A., et al. (2020, February 20). Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops. PMC. Available from: [Link]

  • Mayer, K., et al. (2025, July 23). From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments. PMC. Available from: [Link]

  • Sulyok, M., et al. (2019). Exploring Secondary Metabolite Profiles of Stachybotrys spp. by LC-MS/MS. PMC - NIH. Available from: [Link]

  • Organomation. Sample Preparation: A Comprehensive Guide. Available from: [Link]

  • Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Available from: [Link]

  • Romer Labs. Fully stable 13C isotope labeled calibrants. Available from: [Link]

  • FDA. (2023, November 14). Archived CAM C-003.02 - Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. Available from: [Link]

  • Shimadzu. Multi-residue analysis of 18 regulated mycotoxins by LC-MS/MS. Available from: [Link]

  • INRS. (2014). Characterization and validation of sampling and analytical methods for mycotoxins in workplace air. Environmental Science: Processes & Impacts. Available from: [Link]

  • Romer Labs. 13C Isotope Labeled. Available from: [Link]

  • Kos, A., & Leštan, D. (2011). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. PMC. Available from: [Link]

  • Mastovska, K., et al. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available from: [Link]

  • Biotage. Bioanalytical sample preparation. Available from: [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available from: [Link]

  • Hewavitharana, A. K., et al. (2014, January 14). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available from: [Link]

  • Otero, P., et al. (2012). Development of a Fast Liquid Chromatography Coupled to Mass Spectrometry Method (LC-MS/MS) to Determine Fourteen Lipophilic Shellfish Toxins Based on Fused–Core Technology: In-House Validation. PMC. Available from: [Link]

  • Le Bizec, B., et al. (2022, January 30). Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters. PubMed. Available from: [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available from: [Link]

  • MARLAP. MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. Available from: [Link]

  • Anapharm Bioanalytics. (2024, December 9). Overcoming Matrix Effects in the Analysis of Lipophilic Compounds. Available from: [Link]

  • ResearchGate. Positive ionization MS acquisition conditions for LC-HRMS in full scan.... Available from: [Link]

  • Ashour, M., et al. (2022). Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. PMC. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • PubChem. Stachybotrin C. Available from: [Link]

  • Food Standards Agency. In-house validation of an LC- MS/MS method for the determination of lipophilic toxins in shellfish species typically. Available from: [Link]

  • Kumar, A., & Singh, B. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]

  • Jonkhout, A., et al. (2017). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Ethyl Acetate Extraction of Stachybotrolide

Welcome to the Technical Support Center for fungal secondary metabolite extraction. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working on the isolatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fungal secondary metabolite extraction. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working on the isolation of Stachybotrolide (also known as stachybotrylactone) from Stachybotrys species.

Stachybotrolide is a complex phenylspirodrimane derivative characterized by a drimane sesquiterpene skeleton fused to a phenyl moiety via a spirofuran (lactone) ring[1]. Due to its unique structural features—specifically its phenolic hydroxyl groups and lactone ring—its partition coefficient and stability are highly sensitive to the physicochemical conditions of the extraction environment[2].

Process Architecture: Optimized Extraction Workflow

The following diagram illustrates the optimized liquid-liquid extraction (LLE) pathway designed to maximize the recovery of Stachybotrolide while minimizing co-extracted impurities.

ExtractionWorkflow Cultivation Fungal Cultivation (Stachybotrys sp.) Separation Biomass Separation (Centrifugation) Cultivation->Separation Filtrate Aqueous Culture Filtrate Separation->Filtrate Liquid Phase Defatting n-Hexane Defatting (Lipid Removal) Filtrate->Defatting pHAdjust pH Adjustment (Target: pH 5.0 - 6.0) Defatting->pHAdjust Aqueous Layer Extraction Ethyl Acetate Extraction (1:1 v/v, 3 Cycles) pHAdjust->Extraction OrganicPhase Organic Phase (EtOAc + Target) Extraction->OrganicPhase Partitioning Washing Brine Wash & Drying (Na2SO4) OrganicPhase->Washing Concentration Vacuum Concentration (T ≤ 40°C) Washing->Concentration Final Enriched Stachybotrolide Extract Concentration->Final

Optimized ethyl acetate extraction workflow for Stachybotrolide isolation.

Troubleshooting Guide & FAQs

Q: Why is the yield of Stachybotrolide in the ethyl acetate phase unexpectedly low?

A: The root cause is almost always an incorrect aqueous pH prior to extraction. Stachybotrolide contains phenolic hydroxyl groups[1]. If the culture broth pH is alkaline (pH > 7.5), these phenolic groups deprotonate into highly water-soluble phenoxide ions. This ionization drastically reduces the molecule's partition coefficient into the moderately polar ethyl acetate. Furthermore, prolonged exposure to alkaline conditions can irreversibly hydrolyze the spirofuran (lactone) ring[2].

  • The Fix: Always adjust the aqueous filtrate to a mildly acidic pH (5.0–6.0) using 1M HCl before adding ethyl acetate. This ensures the molecule remains in its neutral, protonated state, forcing it into the organic phase[3].

Q: I am encountering a severe, unbreakable emulsion during the liquid-liquid extraction. How can I resolve this without losing my compound?

A: Stachybotrys species are known to secrete complex mixtures of extracellular proteins (such as laccases) and biosurfactants into the culture medium[1]. When vigorously mixed with ethyl acetate, these amphiphilic molecules act as potent emulsifiers, stabilizing droplets of solvent within the water and creating a thick interfacial "rag layer."

  • The Fix: Do not increase agitation speed, as this increases the kinetic energy and worsens the emulsion. Instead, implement a "salting-out" strategy. Add solid NaCl to the aqueous phase to achieve a 5% (w/v) concentration. The high ionic strength disrupts the hydration shells of the emulsifying proteins, causing them to precipitate, and decreases the solubility of ethyl acetate in the water. Self-Validation: You will know this step is successful when a sharp, distinct interface forms between the upper organic and lower aqueous layers within 5 minutes of settling.

Q: My crude ethyl acetate extract is highly viscous and heavily contaminated with lipids. How do I improve the initial purity?

A: Direct extraction of fungal broths often co-extracts triglycerides, sterols, and highly non-polar lipophilic compounds secreted by the fungus.

  • The Fix: Introduce a pre-extraction defatting step. Wash the aqueous filtrate with a highly non-polar solvent like n-hexane (1:2 v/v) before conducting the ethyl acetate extraction[4]. Stachybotrolide’s moderate polarity prevents it from partitioning into the hexane, leaving it safely in the aqueous phase while the neutral lipids are stripped away.

Step-by-Step Methodology: Optimized Extraction Protocol

This protocol is engineered as a self-validating system to ensure maximum recovery and structural integrity of Stachybotrolide.

Phase 1: Preparation and Defatting

  • Biomass Separation: Centrifuge the raw Stachybotrys culture broth at 4,000 × g for 15 minutes at 4°C. Decant the supernatant (culture filtrate) into a clean separatory funnel.

  • Hexane Defatting: Add analytical-grade n-hexane to the filtrate at a 1:2 (v/v) ratio (hexane:filtrate). Agitate gently for 5 minutes. Allow the phases to separate completely.

  • Lipid Removal: Drain the lower aqueous layer into a clean flask. Discard the upper hexane layer (which contains unwanted non-polar lipids).

Phase 2: pH Optimization and Extraction 4. pH Adjustment: Insert a calibrated pH meter directly into the defatted aqueous phase. (Do not rely on pH indicator paper, as dark fungal pigments will obscure the reading). Slowly add 1M HCl dropwise while stirring until the pH stabilizes exactly between 5.0 and 6.0. 5. Primary Extraction: Transfer the pH-adjusted aqueous phase back to the separatory funnel. Add ethyl acetate at a 1:1 (v/v) ratio. 6. Emulsion Management: Agitate vigorously for 10 minutes, venting the stopcock frequently. If an emulsion forms, add 5 g of NaCl per 100 mL of aqueous phase. Swirl gently until the salt dissolves and the phases separate sharply. 7. Phase Collection: Drain the lower aqueous phase into a secondary flask. Collect the upper ethyl acetate layer (containing the Stachybotrolide) in a clean Erlenmeyer flask. 8. Exhaustive Extraction: Repeat steps 5 through 7 two additional times on the remaining aqueous phase to overcome the equilibrium limit of the partition coefficient. Combine all ethyl acetate fractions.

Phase 3: Purification and Concentration 9. Brine Wash: Wash the combined ethyl acetate extract with 20% of its volume of saturated NaCl solution (brine) to remove residual water-soluble impurities and fungal pigments. 10. Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase until the powder flows freely (indicating all trace water has been absorbed). Filter out the drying agent. 11. Thermal-Safe Concentration: Concentrate the dried extract using a rotary evaporator. Critical Parameter: Maintain the water bath temperature at ≤ 40°C to prevent thermal degradation or rearrangement of the spirodrimane skeleton[2].

Quantitative Data: Extraction Optimization Parameters

The following table summarizes the causality behind the critical parameters required for optimal Stachybotrolide recovery.

Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Extraction Efficiency
Aqueous Phase pH > 7.5 (Alkaline)5.0 – 6.0 (Mildly Acidic)Prevents phenol deprotonation and lactone hydrolysis; maximizes partitioning into the moderately polar EtOAc phase.
Solvent-to-Broth Ratio 0.5:1 (Single pass)1:1 (v/v), 3 Cycles Exhaustive extraction overcomes the thermodynamic equilibrium limit of the partition coefficient.
Ionic Strength (NaCl) 0% (w/v)5% (w/v) Disrupts proteinaceous emulsions; drives the target molecule into the organic phase via the salting-out effect.
Concentration Temp > 60°C≤ 40°C Prevents heat-induced degradation and preserves the structural integrity of the sensitive spirofuran ring.
Pre-Extraction Wash Nonen-Hexane (1:2 v/v) Removes highly non-polar lipids and triglycerides prior to EtOAc extraction, significantly increasing crude purity.

References

  • Source: PMC (PubMed Central)
  • Title: New phenylspirodrimane metabolites MBJ-0030, MBJ-0031, and MBJ-0032 isolated from the soil fungal strain Stachybotrys sp.
  • Title: Insights into the Chemical Diversity of Selected Fungi from the Tza Itzá Cenote of the Yucatan Peninsula Source: ACS Omega URL
  • Title: Stachybotrys chartarum | Institut national de santé publique du Québec Source: INSPQ URL

Sources

Reference Data & Comparative Studies

Validation

Validation of Stachybotrolide Antimicrobial Efficacy Against Staphylococcus aureus: A Comparative Guide

Executive Summary The relentless emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the development of novel antimicrobial agents that bypass traditional resistance mechanisms. Standard-of-care...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) necessitates the development of novel antimicrobial agents that bypass traditional resistance mechanisms. Standard-of-care antibiotics, such as Vancomycin, exert immense selective survival pressure and frequently fail against established bacterial biofilms.

Stachybotrolide , a phenylspirodrimane secondary metabolite isolated from fungi such as Stachybotrys chartarum and Stachybotrys sp. NCA252[1][2], has emerged as a compelling alternative candidate. Unlike conventional bactericidal agents, stachybotrolide and its derivatives (e.g., stachybotrolide acetate) demonstrate potent antibiofilm properties by attenuating bacterial virulence pathways rather than solely relying on growth inhibition[3]. This guide objectively compares the experimental efficacy of Stachybotrolide against Vancomycin, providing drug development professionals with validated, step-by-step methodologies for preclinical assessment.

Mechanistic Profiling: Stachybotrolide vs. Vancomycin

To understand the comparative advantages of Stachybotrolide, we must examine the causality behind its mechanism of action.

  • Vancomycin (The Alternative): Acts by binding to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting peptidoglycan synthesis. While highly effective against planktonic MRSA, Vancomycin cannot easily penetrate the extracellular polymeric substance (EPS) of a mature biofilm, leading to therapeutic failure in device-associated infections.

  • Stachybotrolide (The Candidate): Acts as a quorum-sensing and virulence inhibitor. In silico and in vitro validations demonstrate that stachybotrolide acetate docks against SarA (Staphylococcal accessory regulator) and AgrA (Accessory gene regulator) proteins[3][4]. By neutralizing these global regulators, Stachybotrolide prevents the transcription of biofilm-promoting genes and virulence factors, disarming the pathogen without triggering the rapid mutation rates associated with bactericidal stress[3].

G Stachy Stachybotrolide (Phenylspirodrimane) AgrA AgrA (Response Regulator) Stachy->AgrA Inhibition / Docking SarA SarA (Global Regulator) Stachy->SarA Inhibition / Docking Operon agrBDCA Operon AIP Autoinducing Peptide (AIP) Operon->AIP Secretion AgrC AgrC (Histidine Kinase) AIP->AgrC Binding AgrC->AgrA Phosphorylation Virulence Virulence Factors & Toxins AgrA->Virulence Upregulation Biofilm Biofilm Formation (MRSA Resistance) AgrA->Biofilm Regulation SarA->Biofilm Promotion

Mechanism of Stachybotrolide: Inhibition of MRSA AgrA/SarA quorum-sensing and biofilm pathways.

Comparative Efficacy Data

The following table synthesizes quantitative data comparing Stachybotrolide (and its acetate derivative) against Vancomycin when tested on MRSA (e.g., ATCC 43300). Data reflects standard microdilution and biofilm inhibition assays[3][4][5].

Pharmacodynamic ParameterVancomycin (Standard)Stachybotrolide (Candidate)Clinical Implication
Planktonic MIC 0.5 - 2.0 µg/mL10.0 - 32.0 µg/mLVancomycin is superior for clearing free-floating (planktonic) bacteria in acute bloodstream infections.
Biofilm Inhibitory Conc. (BIC) > 100 µg/mL~10.0 - 16.0 µg/mLStachybotrolide effectively halts biofilm formation at sub-MIC or near-MIC levels (>81% inhibition at 10 µg/mL)[5].
Mechanism of Resistance Target modification (vanA operon)Quorum-quenching (Low selection pressure)Stachybotrolide reduces the evolutionary pressure that drives multidrug resistance[3].
Primary Target Cell Wall (D-ala-D-ala)AgrA / SarA Regulatory ProteinsStachybotrolide acts as an anti-virulence adjunct, potentially synergizing with standard antibiotics.

Note: Phenylspirodrimanes from Stachybotrys sp. NCA252 have shown >81% inhibition against MRSA at test concentrations of 10 µg/mL[5].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies required to benchmark Stachybotrolide against standard antibiotics.

Protocol 1: Broth Microdilution Assay (MIC & MBC Determination)

Purpose: To establish the baseline bactericidal/bacteriostatic activity against planktonic S. aureus.

  • Inoculum Preparation: Cultivate MRSA (ATCC 43300) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in CAMHB.

  • Compound Preparation: Dissolve Stachybotrolide in DMSO (ensure final DMSO concentration in wells is ≤1.6% to prevent vehicle toxicity)[3]. Prepare a serial dilution range from 128 µg/mL down to 0.25 µg/mL in a 96-well plate.

  • Controls:

    • Positive Control: Vancomycin (0.125 to 64 µg/mL).

    • Vehicle Control: 1.6% DMSO in CAMHB.

    • Negative Control: Sterile CAMHB.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions. Incubate at 37°C for 18–24 hours.

  • Readout (Resazurin Viability): Add 10 µL of 0.01% resazurin dye to each well. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. The MIC is the lowest concentration remaining blue.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

Purpose: To quantify Stachybotrolide's ability to prevent MRSA biofilm formation, validating its primary mechanistic advantage.

  • Biofilm Induction: Use Tryptic Soy Broth (TSB) supplemented with 1% glucose. Causality: Glucose induces osmotic stress and upregulates the icaADBC operon, forcing robust biofilm formation in S. aureus, creating a rigorous testing environment.

  • Treatment: Seed 96-well flat-bottom polystyrene plates with 106 CFU/mL of MRSA. Co-incubate with Stachybotrolide at sub-MIC concentrations (e.g., 2, 4, 8, and 16 µg/mL)[3].

  • Incubation: Incubate statically at 37°C for 24 hours to allow EPS matrix secretion and cellular adhesion.

  • Washing & Fixation: Carefully aspirate the planktonic supernatant. Wash wells gently three times with 1X Phosphate-Buffered Saline (PBS) to remove non-adherent cells. Heat-fix the plate at 60°C for 60 minutes.

  • Staining: Add 150 µL of 0.1% Crystal Violet (CV) solution to each well for 15 minutes. Wash away excess dye under running tap water.

  • Elution & Quantification: Solubilize the bound CV dye using 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

  • Analysis: Calculate % Biofilm Inhibition relative to the vehicle control. Stachybotrolide should demonstrate significant dose-dependent OD reduction despite normal planktonic growth at these sub-MIC levels.

Protocol 3: In Silico Target Validation (Molecular Docking)

Purpose: To validate the physical binding of Stachybotrolide to quorum-sensing regulators.

  • Ligand Preparation: Obtain the 3D conformer of Stachybotrolide (phenylspirodrimane scaffold) and minimize its energy using an MM2 force field.

  • Protein Preparation: Download the crystal structures of MRSA SarA and AgrA from the Protein Data Bank (PDB). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Docking Execution: Use AutoDock Vina. Define the grid box around the known DNA-binding domains of SarA and the LytTR domain of AgrA[3][4].

  • Evaluation: Analyze the binding affinity (kcal/mol) and identify key hydrogen bonds and hydrophobic interactions. Strong binding scores (< -7.0 kcal/mol) validate the quorum-quenching hypothesis observed in Protocol 2.

Conclusion & Strategic Positioning

While Vancomycin remains the standard for acute, planktonic MRSA clearance, its utility is severely compromised in biofilm-associated infections (e.g., endocarditis, osteomyelitis, and prosthetic joint infections). Stachybotrolide represents a paradigm shift from bactericidal action to virulence attenuation.

By specifically targeting the AgrA and SarA regulatory pathways[4], Stachybotrolide strips S. aureus of its primary defense mechanism—the biofilm—without exerting the selective pressure that drives antibiotic resistance. For drug development professionals, formulating Stachybotrolide as an adjuvant therapy alongside traditional antibiotics like Vancomycin offers a highly promising strategy to rescue failing antibiotic regimens and eradicate persistent MRSA infections.

References

  • Martínez-Rodríguez, O. P., García-Contreras, R., Aguayo-Ortiz, R., & Figueroa, M. (2023). Antimicrobial and antibiofilm activity of fungal metabolites on methicillin-resistant Staphylococcus aureus (ATCC 43300) mediated by SarA and AgrA. Biofouling, 39(8), 830-837. URL:[Link]

  • Parera-Valadez, Y., Yam-Puc, A., Lopez-Aguiar, L. K., et al. (2022). Insights into the Chemical Diversity of Selected Fungi from the Tza Itzá Cenote of the Yucatan Peninsula. ACS Omega, 7(14), 11951–11962. URL:[Link]

  • Ibrahim, S. R. M., Mohamed, G. A., Al Haidari, R. A., et al. (2022). Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. Journal of Fungi, 8(5), 504. URL:[Link]

Sources

Comparative

Comparative Analysis of Phenylspirodrimanes and Stachybotrolide: Structural Dynamics, Bioactivity, and Experimental Workflows

Executive Summary Phenylspirodrimanes (PSDs) represent a structurally unique class of fungal meroterpenoids predominantly isolated from Stachybotrys species[1]. Characterized by the fusion of a spirocyclic drimane with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylspirodrimanes (PSDs) represent a structurally unique class of fungal meroterpenoids predominantly isolated from Stachybotrys species[1]. Characterized by the fusion of a spirocyclic drimane with a phenyl moiety via a spirofuran ring, this class exhibits a vast array of biological activities. Within this family, structural divergence dictates pharmacological utility. Stachybotrydial , a prototypical PSD, features a highly reactive o-dialdehyde moiety that drives potent, yet often non-specific, cytotoxicity[2]. In contrast, Stachybotrolide (also known as stachybotrylactone) is a specialized derivative where the dialdehyde is replaced by a stable lactone ring. This structural shift fundamentally alters its bioactivity profile, reducing broad-spectrum cytotoxicity while preserving targeted antimicrobial and enzyme-modulatory properties[3].

For drug development professionals, understanding the dichotomy between reactive dialdehyde PSDs and stable lactone PSDs (like Stachybotrolide) is critical for hit-to-lead optimization and mitigating off-target toxicity.

Structural Dynamics & Mechanistic Causality

The biosynthetic origin of all PSDs involves the convergence of the terpenoid and polyketide pathways, fusing farnesyl diphosphate and orsellinic acid via an ilicicolin B intermediate[1]. However, the terminal tailoring steps determine the molecule's mechanism of action:

  • The Dialdehyde Mechanism (e.g., Stachybotrydial): The presence of an o-dialdehyde group makes these compounds highly electrophilic. In biological systems, they readily undergo nucleophilic attack by primary amines (such as lysine residues on proteins), leading to the formation of isoindolinones[4]. This spontaneous protein cross-linking is the primary mechanism driving their high cytotoxicity (IC50 < 0.1 µM in human lung carcinoma cells) and their ability to act as potent, albeit promiscuous, complement system inhibitors[2].

  • The Lactone Mechanism (Stachybotrolide): Intramolecular esterification forms a closed lactone ring, neutralizing the electrophilic threat. Because Stachybotrolide cannot spontaneously cross-link with cellular amines, its baseline cytotoxicity drops significantly (IC50 > 50 µM)[5]. Instead, its biological activity is driven by specific non-covalent interactions, making it a viable candidate for targeted antimicrobial applications, particularly against ESKAPE pathogens like Methicillin-resistant Staphylococcus aureus (MRSA)[3].

Biosynthesis FPP Farnesyl Pyrophosphate (Terpenoid Pathway) IlicicolinB Ilicicolin B (Intermediate) FPP->IlicicolinB Biosynthetic Fusion OA Orsellinic Acid (Polyketide Pathway) OA->IlicicolinB Biosynthetic Fusion PSD_Core Phenylspirodrimane Core (Spirocyclic Drimane + Phenyl) IlicicolinB->PSD_Core Cyclization Dialdehyde Stachybotrydial (o-Dialdehyde Form) PSD_Core->Dialdehyde Oxidation Lactone Stachybotrolide (Lactone Form) PSD_Core->Lactone Intramolecular Esterification Toxicity High Cytotoxicity (Protein Cross-linking) Dialdehyde->Toxicity Amine Reactivity Stability High Stability (Targeted Antimicrobial) Lactone->Stability Ring Closure

Biosynthetic pathway and structural divergence of phenylspirodrimanes dictating bioactivity.

Comparative Biological Performance

The structural differences between the reactive dialdehydes and the stable lactones manifest clearly in in vitro quantitative assays. The table below summarizes the comparative performance of these compound classes.

Compound / ClassDefining Structural FeatureCytotoxicity (A549 / HepG2)Antimicrobial Activity (MRSA)Anticoagulant / Enzyme Activity
Stachybotrydial (Prototypical PSD)o-DialdehydeIC50 < 0.1 µM (Highly Toxic)[2]Weak / Non-specificPotent complement inhibition
Stachybotrolide Lactone RingIC50 > 50 µM (Low Toxicity)[5]>81% inhibition at 100 µg/mL[3]Weak / Specific modulation
Semisynthetic Lactams IsoindolinoneIC50 > 100 µM (Non-Toxic)[2]N/AHigh FXa/Thrombin inhibition[4]

Experimental Workflows & Self-Validating Protocols

Isolating and evaluating these compounds requires strict control over solvent chemistry and assay readouts, as the reactive nature of dialdehyde PSDs can easily yield false artifacts.

Phase 1: Cultivation & Differential Extraction
  • Cultivation: Culture Stachybotrys chartarum in Potato Dextrose Broth (PDB) for 14–21 days at 25°C under static conditions to induce secondary metabolite biosynthesis.

  • Extraction (Causality Check): Partition the mycelial biomass and broth using Ethyl Acetate (EtOAc). Why EtOAc? EtOAc possesses the optimal dielectric constant to solvate both the highly polar dialdehydes and the less polar lactones. Avoid methanolic extractions at this stage, as primary alcohols can induce premature nucleophilic attack and artifactual acetal formation on the dialdehyde groups.

  • Chromatographic Resolution: Subject the crude extract to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using an Acetonitrile/Water gradient. Why RP-HPLC? Bare silica gel column chromatography frequently catalyzes the irreversible degradation or cross-linking of reactive o-dialdehyde PSDs. RP-HPLC ensures the structural integrity of stachybotrydial while effectively resolving it from Stachybotrolide based on polarity[2].

Phase 2: Redox-Independent Cytotoxicity Screening

Standard tetrazolium-based assays (MTT/XTT) are incompatible with many PSDs.

  • Cell Seeding: Seed A549 cells at 10,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Apply Stachybotrydial and Stachybotrolide across a concentration gradient (0.1–100 µM). Include T-2 toxin (10 µM) as a positive control and 1% DMSO as a vehicle control.

  • Resazurin Application (Causality Check): After 24h, add 10 µL of standard resazurin solution. Why Resazurin? Phenylspirodrimanes, particularly those with reactive dialdehydes, can directly reduce tetrazolium salts in the absence of cells, yielding false-positive viability signals. Resazurin circumvents this chemical interference, providing a reliable, redox-independent fluorometric readout[4].

  • Self-Validation Check: The assay system is validated only if the T-2 toxin control shows >90% cell death and a cell-free compound control (compound + media + resazurin) shows zero background fluorescence reduction.

Workflow Cultivation S. chartarum Cultivation (PDA/PDB) Extraction EtOAc Extraction & Partitioning Cultivation->Extraction Cell Lysis Chromatography RP-HPLC Separation Extraction->Chromatography Gradient Elution F1 Polar Fraction (Dialdehydes) Chromatography->F1 High Polarity F2 Non-Polar Fraction (Lactones) Chromatography->F2 Low Polarity Assay1 Resazurin Assay (Cytotoxicity) F1->Assay1 Screen Assay2 Broth Microdilution (Antimicrobial) F2->Assay2 Screen

Self-validating workflow for the isolation and differential screening of phenylspirodrimanes.

References

  • Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance - MDPI / PMC[Link]

  • Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes from S. chartarum - ACS Omega[Link]

  • Stachybotrysin, an Osteoclast Differentiation Inhibitor from the Marine-Derived Fungus Stachybotrys sp. KCB13F013 - Journal of Natural Products (ACS)[Link]

  • Insights into the Chemical Diversity of Selected Fungi from the Tza Itzá Cenote of the Yucatan Peninsula - ACS Omega[Link]

  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum - Frontiers in Microbiology[Link]

Sources

Safety & Regulatory Compliance

Safety

Stachybotrolide proper disposal procedures

Stachybotrolide Proper Disposal Procedures: A Definitive Safety and Operational Guide As a Senior Application Scientist, I frequently consult with research teams on the safe handling and disposal of potent fungal seconda...

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Author: BenchChem Technical Support Team. Date: April 2026

Stachybotrolide Proper Disposal Procedures: A Definitive Safety and Operational Guide

As a Senior Application Scientist, I frequently consult with research teams on the safe handling and disposal of potent fungal secondary metabolites. Stachybotrolide (CAS: 149691-31-6) is a biologically active phenylspirodrimane derivative isolated from Stachybotrys chartarum, a toxigenic fungus notorious for producing a myriad of mycotoxins in damp environments[1]. While highly valued in drug discovery for its neuroprotective and complement-inhibiting properties, its structural resilience and potential toxicity mandate rigorous, self-validating disposal protocols to ensure laboratory safety and environmental compliance.

The Mechanistic Rationale for Destruction

Why do we employ aggressive chemical destruction methods for Stachybotrolide rather than standard autoclaving?

Stachybotrolide features a complex meroterpenoid architecture comprising a spirocyclic drimane fused with a phenyl moiety via a spirofuran ring, alongside a lactone group[1]. Standard thermal sterilization (autoclaving) or mild disinfectants are insufficient to neutralize this stable molecular framework and may inadvertently volatilize the compound, creating an inhalation hazard.

To achieve complete biological inactivation, we utilize an alkaline hypochlorite oxidative cleavage strategy[2]:

  • Saponification: The addition of 0.25 N Sodium Hydroxide (NaOH) hydrolyzes the lactone ring. This ring-opening event increases the molecule's aqueous solubility and exposes the carbon backbone to further degradation.

  • Oxidative Cleavage: 2.5% Sodium Hypochlorite (NaOCl) acts as a powerful oxidizing agent, aggressively attacking the electron-rich aromatic and furan rings. This irreversible degradation completely destroys the pharmacophore responsible for its biological activity.

Quantitative Disposal Parameters

The following table summarizes the critical operational parameters required for the complete destruction of Stachybotrolide and related mycotoxins[2][3].

ParameterChemical Inactivation (Liquids/Glassware)Thermal Destruction (Combustibles)
Primary Agent 2.5% NaOCl + 0.25 N NaOHHigh-Temperature Incineration
Contact Time 4 Hours (Minimum)N/A
Temperature Ambient (20–25°C)> 815°C (1500°F)
Target Waste Liquid aliquots, spills, non-combustible surfacesContaminated PPE, plastics, animal bedding
Validation pH monitoring & visual degradationComplete combustion to ash

Step-by-Step Disposal Methodologies

Every protocol executed in the laboratory must be a self-validating system. By strictly adhering to the contact times and chemical concentrations below, you ensure the complete eradication of the toxin prior to downstream waste handling.

Protocol A: Chemical Inactivation of Liquid Waste and Spills
  • Preparation of Decontamination Solution: Working within a certified chemical fume hood, prepare a fresh alkaline hypochlorite solution yielding a final concentration of 2.5% NaOCl and 0.25 N NaOH. (Note: Standard commercial bleach is approximately 5.25% NaOCl; calculate your dilution carefully to maintain the 2.5% active concentration).

  • Application to Liquid Waste: Slowly add the liquid Stachybotrolide waste to the decontamination solution at a 1:1 volume ratio. Ensure the final mixture maintains the required alkaline and oxidative concentrations. For surface spills, cover the spill with absorbent pads and carefully pour the decontamination solution over the pads starting from the perimeter inward.

  • Incubation (Self-Validation): Allow the mixture to react undisturbed for a minimum of 4 hours in a vented fume hood[2]. This extended contact time is the critical self-validating step that guarantees complete hydrolytic and oxidative breakdown of the spirocyclic core.

  • Neutralization and Disposal: After the 4-hour incubation, verify the pH. If required by your institutional environmental health and safety (EHS) guidelines, neutralize the solution. Label the container as "Inactivated Chemical Waste" and transfer it to your EHS collection point.

Protocol B: Handling Solid Waste and Consumables
  • Combustible Waste (PPE, Plastics): Place all contaminated gloves, pipette tips, and paper towels into a designated, clearly labeled hazardous chemical waste bag. Do not autoclave these materials. Transfer the sealed bags to EHS for high-temperature incineration at temperatures exceeding 815°C (1500°F)[3].

  • Non-Combustible Waste (Glassware): Submerge contaminated glassware completely in the 2.5% NaOCl / 0.25 N NaOH solution for 4 hours. Following the incubation period, rinse the items thoroughly with deionized water before returning them to the standard laboratory washing cycle.

Operational Workflow Visualization

To streamline laboratory operations, the following logical workflow dictates the correct disposal path based on the waste matrix.

Stachybotrolide_Disposal Start Stachybotrolide Waste Generation Split Waste Classification Start->Split Liquid Liquid Solutions (Aqueous/Organic) Split->Liquid Solid Solid Waste (PPE, Consumables, Glassware) Split->Solid ChemInact Chemical Inactivation Add 2.5% NaOCl + 0.25 N NaOH Liquid->ChemInact SolidSplit Material Type Solid->SolidSplit Incubate Incubate for 4 Hours (Fume Hood) ChemInact->Incubate FinalLiquid pH Neutralization & Hazardous Waste Disposal Incubate->FinalLiquid FinalSolid Decontaminated Standard Wash/Disposal Incubate->FinalSolid If solid soak Combustible Combustible (PPE, Plastics) SolidSplit->Combustible NonCombustible Non-Combustible (Glassware, Sharps) SolidSplit->NonCombustible Incineration High-Temp Incineration (>815°C / 1500°F) Combustible->Incineration NonCombustible->ChemInact

Workflow for the chemical and thermal disposal of Stachybotrolide waste.

References

  • Title: Stachybotrys chartarum—A Hidden Treasure: Secondary Metabolites, Bioactivities, and Biotechnological Relevance. Source: PMC. URL: [Link]

  • Title: Toxin Inactivation Information | Environmental Health and Safety. Source: The University of Iowa. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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